molecular formula C4H5BN2O4 B1632792 3-borono-1H-pyrazole-5-carboxylic acid

3-borono-1H-pyrazole-5-carboxylic acid

Cat. No.: B1632792
M. Wt: 155.91 g/mol
InChI Key: GUYCLYJWXICSGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Borono-1H-pyrazole-5-carboxylic acid is a multifunctional heterocyclic building block designed for research and development, particularly in pharmaceutical chemistry and material science. This compound features two distinct reactive sites: a boronic acid group and a carboxylic acid group. The boronic acid functionality is pivotal in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds, which allows for the versatile derivatization of the pyrazole core . The carboxylic acid group can be utilized to form amide linkages or coordinate to metal centers, making it a valuable ligand in coordination chemistry and for the synthesis of metal-organic frameworks (MOFs) . Pyrazole derivatives are recognized for their broad spectrum of biological and pharmaceutical activities, serving as key scaffolds in numerous active compounds . The presence of both nitrogen atoms in the pyrazole ring and the oxygen atoms from the carboxylate group provides a sophisticated capacity for forming various non-covalent interactions, such as hydrogen bonds, which are critical for supramolecular self-assembly and for understanding crystal engineering principles . As a result, this reagent is of significant value for medicinal chemists exploring new pharmacophores and for scientists engineering functional molecular crystals and coordination polymers. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-borono-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BN2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1,10-11H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYCLYJWXICSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1)C(=O)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233648
Record name Pyrazole-3(or 5)-carboxylic acid, 5(or 3)-borono-
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Molecular Weight

155.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90567-45-6
Record name Pyrazole-3(or 5)-carboxylic acid, 5(or 3)-borono-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90567-45-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-3(or 5)-carboxylic acid, 5(or 3)-borono-
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URL https://comptox.epa.gov/dashboard/DTXSID601233648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 5-Carboxy-1H-pyrazol-3-ylboronic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-carboxy-1H-pyrazol-3-ylboronic acid synonyms and nomenclature Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Nomenclature, Synthesis, and Application in Fragment-Based Drug Discovery

Executive Summary

The 5-carboxy-1H-pyrazol-3-ylboronic acid scaffold represents a high-value, bifunctional building block in medicinal chemistry. Characterized by the presence of both a boronic acid (for Suzuki-Miyaura cross-coupling) and a carboxylic acid (for amide/ester formation) on a pyrazole core, this molecule serves as a critical "linker" fragment.[1] However, its utility is often obscured by complex tautomeric nomenclature and stability issues related to protodeboronation. This guide provides a definitive reference on its identity, handling, and experimental deployment.

Part 1: Nomenclature and Structural Identity

The nomenclature of pyrazoles is frequently a source of confusion due to annular tautomerism . In the unsubstituted 1H-pyrazole ring, the hydrogen atom can rapidly migrate between nitrogen atoms (N1 and N2). This migration inverts the numbering of the carbon atoms relative to the substituents.

1.1 The Tautomeric Shift

For the molecule , the boronic acid and carboxylic acid groups are located at the 3- and 5-positions.

  • Tautomer A: If the proton is on N1, and the Boronic Acid is at C3, the Carboxylic Acid is at C5.

    • Name: 3-borono-1H-pyrazole-5-carboxylic acid.[2][3][4][5]

  • Tautomer B: If the proton migrates to the adjacent nitrogen (which becomes the new N1), the substituent positions effectively swap indices.

    • Name: 5-borono-1H-pyrazole-3-carboxylic acid.[4][6][7]

In solution, these forms exist in equilibrium. However, for cataloging and purchasing, specific CAS numbers are assigned to these tautomers or their esters.

1.2 Identity Matrix

The following table consolidates the critical identifiers for the free acid and its most common synthetic surrogate, the ethyl ester.

Compound VariantPreferred IUPAC NameCAS Registry NumberMolecular FormulaRole in Synthesis
Free Acid 5-borono-1H-pyrazole-3-carboxylic acid90567-45-6

Primary Pharmacophore
Ethyl Ester (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid92988-09-5

Stable Reagent
Pinacol Ester Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate852228-06-9

Protected Building Block
1.3 Visualization of Tautomerism

The following diagram illustrates the tautomeric relationship and the resulting nomenclature shift.

Tautomerism cluster_0 Tautomer A (N1-H) cluster_1 Tautomer B (N2-H) StructA 1H-pyrazole (H on N1) C3: -B(OH)2 C5: -COOH NameA 3-borono-1H-pyrazole- 5-carboxylic acid StructA->NameA StructB 1H-pyrazole (H on N2 -> becomes N1) C3: -COOH C5: -B(OH)2 StructA->StructB Proton Shift (Equilibrium) NameB 5-borono-1H-pyrazole- 3-carboxylic acid StructB->NameB

Figure 1: Tautomeric equilibrium of the pyrazole core showing the inversion of substituent numbering.

Part 2: Chemical Stability & Handling[8]
2.1 The Protodeboronation Challenge

Heteroaryl boronic acids, particularly those with nitrogen atoms adjacent to the carbon-boron bond (like 2-pyridyl or 3-pyrazolyl), are highly susceptible to protodeboronation . This reaction cleaves the C-B bond, replacing it with a C-H bond, destroying the functional group required for cross-coupling.

  • Mechanism: In pyrazoles, the basic nitrogen can coordinate with the boron atom or facilitate the formation of a zwitterionic intermediate, which accelerates hydrolysis under aqueous basic conditions (standard Suzuki conditions).

  • Mitigation Strategy:

    • Use of Esters: The ethyl ester derivative (CAS 92988-09-5) is significantly more stable than the free carboxylic acid because it prevents internal acid-base catalysis.

    • MIDA Boronates: For long-term storage, converting the boronic acid to a MIDA (N-methyliminodiacetic acid) boronate effectively masks the boron, preventing protodeboronation until release is triggered.

Part 3: Experimental Protocol (Suzuki-Miyaura Coupling)

Objective: Cross-coupling of (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid with an aryl halide to generate a biaryl scaffold.

Rationale: We utilize the ethyl ester variant to avoid solubility issues and catalyst poisoning associated with the free carboxylic acid. We employ a Pd(dppf)Cl₂ catalyst system which is robust for heteroaryl couplings.

3.1 Reagents & Materials[8][9]
  • Nucleophile: (3-(Ethoxycarbonyl)-1H-pyrazol-5-yl)boronic acid (1.2 equiv).[6]

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

3.2 Step-by-Step Workflow
  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the Aryl Bromide (1.0 mmol) and the Pyrazole Boronic Acid Ester (1.2 mmol).

  • Catalyst Addition: Add

    
     (3.0 mmol) and Pd(dppf)Cl₂ (0.05 mmol).
    
  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the aryl bromide. If protodeboronation occurs, you will see the formation of ethyl 1H-pyrazole-3-carboxylate (mass = M-Boron).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over

    
    , concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
3.3 Reaction Workflow Diagram

SuzukiProtocol Start Reagent Prep (Boronic Ester + Aryl Halide) Inert Inert Atmosphere (Argon Purge) Start->Inert Heat Reaction (90°C, 12-16h) Inert->Heat Add Pd cat. + Base Check LC-MS Check Heat->Check Success Product Found (Proceed to Workup) Check->Success Target Mass Fail Protodeboronation (Optimize Base/Temp) Check->Fail De-borylated Mass

Figure 2: Decision tree and workflow for the Suzuki-Miyaura coupling of pyrazole boronic esters.

Part 4: Applications in Drug Discovery[1]

The 5-carboxy-1H-pyrazol-3-ylboronic acid scaffold is a "privileged structure" in Fragment-Based Drug Discovery (FBDD).

  • Bifunctionality: The carboxylic acid allows for the rapid generation of amide libraries (interacting with lysine/arginine residues in binding pockets), while the boronic acid facilitates the attachment of diverse biaryl systems to probe hydrophobic regions.

  • Scaffold Hopping: This moiety often serves as a bioisostere for phenyl-carboxylic acids, offering improved solubility and distinct hydrogen-bonding vectors due to the pyrazole nitrogens.

  • Case Context: Similar pyrazole-5-carboxylic acid derivatives are foundational in the synthesis of ryanodine receptor modulators (e.g., Chlorantraniliprole intermediates), demonstrating the biological relevance of this specific substitution pattern [1].

References
  • PubChem. 1H-Pyrazole-5-boronic acid (CID 11251979).[10] National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

Sources

3-borono-1H-pyrazole-5-carboxylic acid vs 3-bromo-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and FBDD Researchers Version: 2.0 (Feb 2026)[1]

Executive Summary: The Anchor and The Warhead

In the architecture of kinase inhibitors and fragment-based drug discovery (FBDD), the pyrazole-carboxylic acid motif is ubiquitous. However, the choice between the 3-bromo and 3-borono variants represents a fundamental strategic decision in synthetic planning.[1]

  • 3-Bromo-1H-pyrazole-5-carboxylic acid acts as the "Anchor." It is robust, commercially stable, and serves as the electrophile in cross-coupling.[1]

  • 3-Borono-1H-pyrazole-5-carboxylic acid (and its esters) acts as the "Warhead." It offers orthogonal reactivity but suffers from severe instability (protodeboronation) and difficult purification.[1]

This guide analyzes the physicochemical trade-offs, provides optimized synthetic workflows, and establishes a decision matrix for deploying these scaffolds in high-value synthesis.

Structural & Physicochemical Profile

The primary challenge with these scaffolds is annular tautomerism . In solution, the 1H-pyrazole proton shifts between N1 and N2, effectively rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.[1]

Comparative Data Matrix
Feature3-Bromo-1H-pyrazole-5-carboxylic acid3-Borono-1H-pyrazole-5-carboxylic acid
Role Electrophile (Halide)Nucleophile (Organometallic)
Stability High. Stable to air/moisture.[1] Shelf-stable for years.Low. Prone to protodeboronation and oxidation.
Preferred Form Free acid or Ethyl ester.Pinacol Ester (Bpin) or MIDA Boronate. (Free acid is rarely isolated).
CAS (Generic) 1297-71-8 (varies by salt/ester)N/A (Usually generated in situ or as ester)
Synthetic Access Electrophilic bromination ($)Miyaura Borylation of the Bromo precursor (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

$)
Key Liability Poor solubility in non-polar solvents.Protodeboronation (C-B bond cleavage) in aqueous base.

Synthetic Pathways & Causality

The "Anchor": Synthesis of the Bromo-Derivative

The bromo-derivative is typically synthesized via the oxidative bromination of the parent pyrazole-3-carboxylic acid.[1]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Why it works: The pyrazole ring is electron-rich; however, the carboxylic acid at C5 is electron-withdrawing, deactivating the ring. Bromination occurs at C3 (the only available carbon) but requires forcing conditions or strong electrophiles (e.g.,

    
     in acetic acid or NBS).
    
The "Warhead": Accessing the Borono-Species

Critical Insight: You cannot simply buy high-purity 3-borono-1H-pyrazole-5-carboxylic acid.[1] The free boronic acid dehydrates to form boroxines (trimers) and rapidly protodeboronates.

  • The Solution: Synthesize the Pinacol Ester (Bpin) .[2][3]

  • Method: Miyaura Borylation .[2][3][4][5][6]

  • Causality: Standard lithiation (

    
    ) fails because the carboxylic acid proton and the N-H proton quench the lithiating agent. Therefore, Pd-catalyzed borylation  of the protected bromo-precursor is the industry standard.[1]
    

Visualizing the Synthetic Logic

The following diagram maps the conversion of the stable Bromo-anchor into the reactive Borono-species, highlighting the critical protection steps required to prevent catalyst poisoning and proton quenching.

SyntheticWorkflow Start Pyrazole-3-carboxylic Acid Bromo 3-Bromo-1H-pyrazole- 5-carboxylic acid (The Anchor) Start->Bromo Br2, AcOH (Bromination) Protected N-Protected Bromo-Ester Bromo->Protected 1. EtOH/H+ 2. SEM-Cl or THP (Protection) Product Coupled Biaryl Product Bromo->Product Ar-B(OH)2 (Standard Suzuki) Borono 3-Bpin-1H-pyrazole- 5-carboxylate (The Warhead) Protected->Borono B2pin2, Pd(dppf)Cl2 KOAc, Dioxane (Miyaura Borylation) Borono->Product Ar-X, Pd cat. (Suzuki Coupling)

Figure 1: Synthetic workflow comparing the direct use of the Bromo-anchor versus the multi-step generation of the Borono-warhead.

Deep Dive: The Stability Challenge (Protodeboronation)

The most significant technical hurdle when working with 3-borono-pyrazole derivatives is Protodeboronation .[1]

The Mechanism

In basic aqueous media (standard Suzuki conditions), the boronic acid forms a boronate anion. For heteroaryls like pyrazole, the basic nitrogen (even if protected, depending on the group) can facilitate a mechanism where the C-B bond is cleaved and replaced by C-H.

  • Base Attack:

    
     attacks the Boron, forming a tetrahedral boronate.
    
  • Ipso-Protonation: The heteroaryl ring is protonated at the carbon bearing the boron (or adjacent nitrogen facilitates proton transfer).

  • C-B Cleavage: Boric acid is expelled, leaving the unsubstituted pyrazole.

Mitigation Strategy:

  • Avoid Free Acids: Use Bpin esters.

  • Anhydrous Conditions: Use Buchwald precatalysts (e.g., XPhos Pd G2) in anhydrous THF/Toluene to minimize water exposure.

  • Base Selection: Switch from

    
     (strong base) to 
    
    
    
    or
    
    
    (anhydrous fluoride activation).

Experimental Protocols

Protocol A: Optimized Miyaura Borylation (Bromo Borono)

Context: Converting the stable bromo-intermediate into the boronate ester for "Reverse Suzuki" coupling.

Reagents:

  • Substrate: Ethyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-carboxylate (N-THP protected).[1]

  • Boron Source: Bis(pinacolato)diboron (

    
    ) [1.2 equiv].
    
  • Catalyst:

    
     [5 mol%].
    
  • Base: Potassium Acetate (KOAc) [3.0 equiv] - Crucial: Must be anhydrous.

  • Solvent: 1,4-Dioxane (Degassed).

Step-by-Step:

  • Setup: In a glovebox or under active Argon flow, charge a pressure vial with the Bromo-substrate,

    
    , KOAc, and Pd catalyst.
    
  • Solvation: Add anhydrous, degassed 1,4-dioxane (0.2 M concentration). Seal the vial with a crimp cap.

  • Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS.

    • Note: You will see the Bpin mass (M+H). If you see the de-brominated mass (M-Br+H), the temperature is too high or the solvent is wet.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Palladium black. Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Do not use silica with high acidity; neutralize silica with 1% Et3N if degradation is observed.[1]

Protocol B: Standard Suzuki Coupling (Using the Bromo-Anchor)

Context: The preferred route if the coupling partner is a boronic acid.

Reagents:

  • Substrate: 3-Bromo-1H-pyrazole-5-carboxylic acid (protected or unprotected depending on solubility).[1]

  • Partner: Aryl Boronic Acid [1.5 equiv].

  • Catalyst:

    
     [5 mol%] or XPhos Pd G2 [2 mol%].
    
  • Base:

    
     (2M aq) or 
    
    
    
    .
  • Solvent: DME/Water (3:1).

Step-by-Step:

  • Degassing: Sparge solvents with Nitrogen for 15 mins. Oxygen is the enemy of Pd(0).

  • Addition: Combine aryl halide, boronic acid, and base. Add catalyst last.

  • Heating: Heat to 80°C (thermal) or 100°C (microwave, 30 mins).

  • Isolation: Acidify carefully to pH 4 to precipitate the carboxylic acid product.

Decision Matrix: Which Scaffold to Choose?

Use the following logic flow to determine whether to start with the Bromo or Borono variant.

DecisionMatrix Start Target Molecule Design PartnerCheck Is the Coupling Partner available as a Boronic Acid? Start->PartnerCheck Yes Yes PartnerCheck->Yes No No (Only as Halide) PartnerCheck->No RouteA Route A: Standard Suzuki Use 3-Bromo-pyrazole (The Anchor) Yes->RouteA Higher Yield Lower Cost RouteB Route B: Reverse Suzuki Must Synthesize 3-Bpin-pyrazole (The Warhead) No->RouteB Higher Risk Protodeboronation Warning CRITICAL STEP: Protect Nitrogen (THP/SEM) before Borylation RouteB->Warning

Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry campaigns.

References

  • Miyaura Borylation Mechanism & Scope

    • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[4] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry.

  • Protodeboronation of Heterocycles

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.[5][7][8]

  • Suzuki Coupling of Unprotected Heterocycles

    • Molander, G. A., et al. (2012). Scope of the Two-Step, One-Pot Palladium-Catalyzed Borylation/Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry.
  • Physical Properties & Synthesis of Pyrazole-3-carboxylic Acids

    • PubChem Compound Summary for CID 11587535 (3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid).[1][9]

Sources

Stability of Unprotected Pyrazole Boronic Acids in Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

The Central Challenge: Unprotected pyrazole boronic acids present a dual challenge in solution: inherent chemical instability (protodeboronation) and catalytic inhibition (catalyst poisoning). While 1H-pyrazole-4-boronic acid is relatively robust, its isomer, 1H-pyrazole-3-boronic acid (tautomeric with 5-boronic acid), is notoriously unstable. This guide details the mechanistic origins of these behaviors and provides self-validating protocols to successfully engage these reagents in cross-coupling reactions without prior protection.

Target Audience: Medicinal Chemists, Process Chemists, and Organometallic Researchers.

Part 2: Mechanistic Insight & Stability Profiling

The Mechanism of Instability: Protodeboronation

The stability of heteroaryl boronic acids is dictated by the proximity of the nitrogen lone pair to the carbon-boron (C-B) bond.

  • 1H-Pyrazole-4-boronic acid (Stable): The boron atom is in the

    
    -position relative to the nitrogen atoms. It behaves similarly to a meta-substituted phenylboronic acid. The lack of an adjacent nitrogen lone pair prevents the formation of the destabilizing zwitterionic intermediate common in 2-heteroaryl boronic acids.
    
  • 1H-Pyrazole-3-boronic acid (Unstable): The boron is in the

    
    -position (ortho) to one nitrogen. In neutral or slightly acidic aqueous media, this species can adopt a zwitterionic form (protonated Py-H
    
    
    
    and boronate B(OH)
    
    
    ). This zwitterion significantly lowers the activation energy for C-B bond cleavage, leading to rapid protodeboronation and the release of boric acid and pyrazole.

The "Unprotected" Factor: The free NH group adds a second layer of complexity. Under basic Suzuki-Miyaura conditions (pH > 10), the pyrazole deprotonates to form a pyrazolate anion .

  • Effect on Stability:[1] The electron-rich pyrazolate ring increases the rate of ipso-protonation (electrophilic attack by water/solvent) at the C-B bond, accelerating decomposition.

  • Effect on Catalysis:[2] The pyrazolate nitrogen is a potent ligand. It binds tightly to the palladium center (Pd-N bond formation), displacing phosphine ligands and creating an inactive "resting state" complex. This is often the primary cause of reaction failure, rather than decomposition alone.

Stability Data Profiling

Table 1: Comparative Stability of Pyrazole Boronic Species (Aqueous/Organic Solvent Mixtures)

SpeciesPositionTautomerHalf-Life (

) at pH 7, 25°C
Half-Life (

) at pH 12, 80°C
Primary Failure Mode
1H-Pyrazole-4-BA C4 (Beta)Stable> 2 weeks> 24 hoursCatalyst Poisoning (Pd-N binding)
1H-Pyrazole-3-BA C3 (Alpha)Tautomerizes to 5< 1 hour< 5 minutesRapid Protodeboronation
1H-Pyrazole-4-BPin C4 (Beta)Stable> 1 month> 48 hoursSlow Hydrolysis to Acid
1-Methyl-Py-5-BA C5 (Alpha)Fixed (No NH)< 24 hours< 15 minutesProtodeboronation

Key Insight: Never assume stability for the 3-isomer. If using 1H-pyrazole-3-boronic acid, you must treat it as a transient species—generate it in situ or couple it faster than it decomposes.

Part 3: Visualization of Degradation & Logic

Diagram 1: Protodeboronation Pathways

This diagram illustrates the divergent pathways for the 3-isomer (unstable) versus the 4-isomer (stable), highlighting the critical zwitterionic intermediate.

Protodeboronation Start3 1H-Pyrazole-3-boronic Acid (Unstable Isomer) Zwitterion Zwitterionic Intermediate [NH+ ... B(OH)3-] Start3->Zwitterion pH 7-9 Fast Equilibrium Coupling Pd-Catalyzed Coupling (Biaryl Product) Start3->Coupling Rapid Injection High Catalyst Load Start4 1H-Pyrazole-4-boronic Acid (Stable Isomer) Anion Pyrazolate Anion (Electron Rich) Start4->Anion Basic pH Deprotonation Decomp Decomposition (Pyrazole + Boric Acid) Zwitterion->Decomp C-B Bond Cleavage (Rate Limiting Step) Anion->Coupling Sterically Bulky Ligand (e.g., XPhos) Poison Catalyst Poisoning (Pd-N Complex) Anion->Poison Standard Ligand (e.g., PPh3)

Caption: Mechanistic divergence between 3- and 4-pyrazole isomers. The 3-isomer suffers from zwitterion-mediated decomposition, while the 4-isomer struggles with catalyst poisoning.

Part 4: Experimental Protocols

Protocol A: Coupling of "Stable" 1H-Pyrazole-4-Boronic Acid

Challenge: Overcoming catalyst poisoning by the free NH group. Solution: Use of electron-rich, bulky biaryl phosphine ligands (Buchwald ligands) to prevent Pd-N coordination.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • 1H-Pyrazole-4-boronic acid (1.5 equiv)[3]

  • Catalyst: XPhos Pd G2 or Pd(OAc)

    
     + XPhos (2-5 mol%)
    
    • Why: XPhos is bulky enough to prevent the pyrazolate nitrogen from binding to the Pd center.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the aryl halide, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes.

  • Solvent Prep: Degas the Dioxane/Water mixture separately by sparging with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

  • Catalyst Addition: Add the Pd precatalyst (solid) under a positive stream of Argon.

  • Reaction: Add the degassed solvent via syringe. Heat to 80-100°C .

    • Checkpoint: Monitor by LCMS at 1 hour. If conversion is <10%, increase temperature to 110°C. The 4-isomer is thermally stable enough to withstand this.

  • Workup: Acidify carefully to pH 6 (to protonate the pyrazole) before extraction to ensure the product partitions into the organic phase.

Protocol B: "Rapid Fire" Coupling of Unstable 1H-Pyrazole-3-Boronic Acid

Challenge: The reagent decomposes faster than it couples (Half-life < 5 mins at 80°C). Solution: High catalyst loading, microwave heating, and "slow release" or excess reagent strategies.

Materials:

  • Aryl Halide (1.0 equiv)[2]

  • 1H-Pyrazole-3-boronic acid (2.0 - 3.0 equiv )

    • Note: Use a large excess to account for thermal decomposition.

  • Catalyst: Pd(dtbpf)Cl

    
     or Pd-RuPhos G3 (5-10 mol%)
    
    • Why: These catalysts have extremely fast oxidative addition and transmetalation rates, outcompeting the protodeboronation background reaction.

  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: DME : Water (3:1)

Step-by-Step:

  • Pre-heating: Combine aryl halide, base, and catalyst in the solvent in a microwave vial. Pre-heat the mixture to 60°C without the boronic acid.

  • Rapid Injection: Dissolve the pyrazole-3-boronic acid in a minimal amount of degassed DME/Water.

  • Microwave Shot: Add the boronic acid solution to the pre-heated vial, seal immediately, and ramp to 120°C in a microwave reactor for 10-20 minutes .

    • Logic: Microwave heating provides rapid energy transfer, accelerating the cross-coupling rate (

      
      ) significantly more than the decomposition rate (
      
      
      
      ).
  • Validation: Check LCMS immediately. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (1.0 equiv) and repeat the heating cycle.

Diagram 2: Optimization Decision Tree

Optimization Start Start: Pyrazole Boronic Acid Coupling IsomerCheck Which Isomer? Start->IsomerCheck Iso4 4-Isomer (Stable) IsomerCheck->Iso4 Iso3 3-Isomer (Unstable) IsomerCheck->Iso3 Standard Standard Suzuki Fails? (Catalyst Poisoning) Iso4->Standard Strategy3 Select Strategy Iso3->Strategy3 Sol4 Use Bulky Ligands (XPhos, SPhos) Temp: 80-100°C Standard->Sol4 Yes Rapid Method A: Rapid Fire Microwave, 120°C Pd-RuPhos Strategy3->Rapid Speed Priority Protect Method B: Protection Switch to THP-protected or MIDA Boronate Strategy3->Protect Yield Priority

Caption: Decision matrix for selecting the optimal coupling protocol based on isomer stability.

References

  • Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. Link

  • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids." Journal of the American Chemical Society. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids." Journal of the American Chemical Society. Link

  • Knapp, D. M., et al. (2009). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

  • Ben-Yahia, A., et al. (2012). "Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles." Current Organic Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Borono-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-borono-1H-pyrazole-5-carboxylic acid. This particular substrate presents unique challenges due to the presence of three distinct functional groups: a boronic acid, a carboxylic acid, and an acidic N-H proton on the pyrazole ring. This guide will delve into the mechanistic considerations, potential pitfalls such as catalyst deactivation and side reactions, and provide detailed, optimized protocols for successful coupling. The information herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where pyrazole-containing biaryl structures are of significant interest[1].

Introduction: The Challenge of a Multifunctional Substrate

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds[2][3]. However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners[4]. 3-Borono-1H-pyrazole-5-carboxylic acid is a particularly challenging substrate due to the following reasons:

  • Acidic Moieties: The molecule contains two acidic protons: one on the carboxylic acid and another on the pyrazole N-H. These can react with the basic conditions required for the Suzuki-Miyaura reaction, necessitating careful selection and stoichiometry of the base[5][6].

  • Catalyst Inhibition: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially forming a stable complex that deactivates the catalyst and halts the catalytic cycle[5]. The pyrazole N-H can also exhibit inhibitory effects on palladium catalysts[7].

  • Solubility Issues: The zwitterionic character of the molecule can lead to poor solubility in common organic solvents used for Suzuki couplings, potentially hindering reaction kinetics[5].

  • Potential for Decarboxylation: While less common under standard Suzuki conditions, the possibility of palladium-catalyzed decarboxylation at elevated temperatures exists and should be considered[8][9][10].

This guide will address these challenges by providing a systematic approach to reaction optimization, including substrate protection strategies and carefully selected reaction components.

Strategic Approaches to Coupling 3-Borono-1H-pyrazole-5-carboxylic acid

Given the challenges outlined above, two primary strategies can be employed for the successful Suzuki-Miyaura coupling of 3-borono-1H-pyrazole-5-carboxylic acid:

Strategy A: Direct Coupling of the Unprotected Acid. This approach is more atom-economical but requires careful optimization of the reaction conditions to mitigate catalyst inhibition and side reactions.

Strategy B: Protection of the Carboxylic Acid. By converting the carboxylic acid to an ester, the primary cause of catalyst deactivation is removed, often leading to more robust and reproducible reactions. This is a highly recommended approach, especially during initial explorations[5].

The following sections will provide detailed protocols for both strategies.

Core Components and Mechanistic Considerations

The success of the Suzuki-Miyaura coupling hinges on the interplay of the palladium catalyst, ligand, base, and solvent system. The diagram below illustrates the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Oxidative Addition Complex Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Pd(0) Pd(0) Catalyst Pd(II) Pd(II) Intermediate Product Final Product

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical, especially for challenging substrates.

Catalyst/PrecatalystLigandKey Advantages & ConsiderationsTypical Loading (mol%)
Pd(PPh₃)₄ TriphenylphosphineA Pd(0) source that does not require an activation step. Can be effective where Pd(II) precatalysts fail due to carboxylate inhibition[5].2-5
PdCl₂(dppf) dppfA robust and common Pd(II) precatalyst. Good for a range of substrates but may be susceptible to carboxylate deactivation.1-3
Pd₂(dba)₃ XPhos or SPhosA Pd(0) source often paired with bulky, electron-rich Buchwald-type ligands. Excellent for electron-deficient and sterically hindered heteroaryl substrates[11][12].1-2
XPhos Pd G2/G3 XPhosAir- and moisture-stable precatalysts that are highly active for a broad range of challenging couplings, including those with unprotected N-H pyrazoles[13].1-3

For 3-borono-1H-pyrazole-5-carboxylic acid, starting with a highly active precatalyst system like XPhos Pd G2 or the combination of Pd₂(dba)₃ with XPhos is recommended to overcome the inherent difficulties.

The Crucial Role of the Base

The base in a Suzuki-Miyaura reaction serves to activate the boronic acid, facilitating transmetalation. For our substrate, it also neutralizes the acidic protons of the carboxylic acid and the pyrazole N-H.

BaseStrengthKey Characteristics & Applications
K₂CO₃ / Na₂CO₃ ModerateCommonly used, inexpensive. Often used in aqueous solvent mixtures. May cause ester hydrolysis at elevated temperatures.
K₃PO₄ ModerateA versatile base, often providing good results with a wide range of substrates, including those with base-sensitive functional groups[5].
Cs₂CO₃ StrongHighly effective, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous.
CsF MildCan be effective when base-sensitive groups, such as esters, are present[5].

Crucial Consideration: When using the unprotected acid, at least three equivalents of base are recommended: one to activate the boronic acid, one to neutralize the carboxylic acid, and one to deprotonate the pyrazole N-H.

Solvent System Optimization

The choice of solvent will depend on the solubility of the substrate and the temperature required for the reaction.

Solvent SystemPropertiesBest Suited For
Dioxane/H₂O BiphasicA very common and effective system for a wide range of Suzuki couplings.
Toluene/H₂O BiphasicAnother common system, allows for higher reaction temperatures.
DMF or DMA Polar AproticCan improve the solubility of polar substrates. Requires careful degassing.
n-Butanol/H₂O Protic/AqueousCan be beneficial for the coupling of some heteroaryl boronic acids[12].

Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields for difficult couplings[14][15][16].

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Direct Coupling of Unprotected 3-Borono-1H-pyrazole-5-carboxylic acid

This protocol is designed to be a robust starting point, employing a highly active catalyst system.

Protocol_A cluster_setup Reaction Setup cluster_reaction Reaction & Workup Reagents 1. Add solids: - Aryl Halide (1.0 eq) - 3-Borono-1H-pyrazole-5-carboxylic acid (1.2 eq) - XPhos Pd G2 (2 mol%) - K3PO4 (3.0 eq) Vessel 2. Place in microwave vial with stir bar. Reagents->Vessel Degas 3. Seal vial, evacuate and backfill with Argon (3x). Vessel->Degas Solvent 4. Add degassed Dioxane/H2O (4:1). Degas->Solvent Microwave 5. Heat in microwave reactor (e.g., 120 °C, 30-60 min). Solvent->Microwave Quench 6. Cool, dilute with EtOAc, quench with 1M HCl. Microwave->Quench Extract 7. Separate layers, extract aqueous phase with EtOAc. Quench->Extract Purify 8. Combine organics, dry, concentrate, and purify (e.g., column chromatography). Extract->Purify

Figure 2. Workflow for the direct coupling protocol.

Step-by-Step Methodology:

  • To a microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), 3-borono-1H-pyrazole-5-carboxylic acid (1.2 equiv), XPhos Pd G2 (0.02 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Seal the vial with a cap.

  • Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Through the septum, add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Place the vial in a microwave reactor and heat to the desired temperature (a starting point of 120 °C is recommended) for 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS. If the reaction is incomplete, extend the heating time.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench by adding 1M HCl until the aqueous layer is acidic (pH ~2-3).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol B: Coupling via Methyl Ester Protection

This two-step approach is generally more reliable.

Protocol_B cluster_step1 Step 1: Esterification cluster_step2 Step 2: Suzuki Coupling cluster_step3 Step 3: Saponification Ester_Start Dissolve boronic acid in MeOH. Ester_Add Add SOCl2 dropwise at 0 °C. Ester_Start->Ester_Add Ester_React Warm to RT and stir overnight. Ester_Add->Ester_React Ester_End Concentrate to yield methyl ester. Ester_React->Ester_End Suzuki_Setup Follow Protocol A setup, using the methyl ester and 2.0 eq K3PO4. Ester_End->Suzuki_Setup Suzuki_React Microwave reaction. Suzuki_Setup->Suzuki_React Suzuki_Workup Standard aqueous workup. Suzuki_React->Suzuki_Workup Sapon_Start Dissolve coupled ester in THF/MeOH. Suzuki_Workup->Sapon_Start Sapon_Add Add aq. LiOH or NaOH. Sapon_Start->Sapon_Add Sapon_React Stir at RT until complete. Sapon_Add->Sapon_React Sapon_End Acidify and extract product. Sapon_React->Sapon_End

Figure 3. Workflow for the protection-coupling-deprotection strategy.

Step-by-Step Methodology:

  • Esterification:

    • Suspend 3-borono-1H-pyrazole-5-carboxylic acid (1.0 equiv) in methanol.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (SOCl₂, 1.2 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure to yield the crude methyl 3-borono-1H-pyrazole-5-carboxylate, which can often be used without further purification.

  • Suzuki-Miyaura Coupling:

    • Follow the procedure outlined in Protocol A , using the newly synthesized methyl ester (1.2 equiv) in place of the carboxylic acid.

    • Important: Reduce the amount of K₃PO₄ to 2.0 equivalents, as there is no longer a carboxylic acid to neutralize.

    • Perform the reaction and standard aqueous workup (without the initial acidification step).

  • Saponification (Ester Hydrolysis):

    • Dissolve the crude coupled ester in a mixture of THF, methanol, and water.

    • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 3-5 equiv).

    • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Remove the organic solvents under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH ~2-3 with 1M HCl.

    • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate.

    • Purify as needed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (Protocol A).2. Poor solubility of the boronic acid.3. Insufficiently active catalyst system.4. Incomplete degassing.1. Switch to Protocol B (ester protection).2. Try a different solvent system (e.g., DMF, n-BuOH/H₂O).3. Switch to a more active catalyst/ligand system (e.g., XPhos Pd G3). Increase catalyst loading.4. Ensure rigorous exclusion of oxygen.
Protodeboronation 1. Presence of excess water.2. Reaction temperature too high or time too long.3. Base is too strong or hydrolytically unstable.1. Use anhydrous solvents where possible or minimize water content.2. Reduce reaction temperature and time. Consider using a more active catalyst to allow for milder conditions.3. Try a milder base like KF or CsF.
Decarboxylation High reaction temperature.Reduce the reaction temperature. If high temperatures are required, consider an alternative synthetic route.
Ester Hydrolysis (Protocol B) Base is too strong or reaction temperature is too high.Use a milder base such as CsF or K₃PO₄ instead of K₂CO₃. Reduce the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of 3-borono-1H-pyrazole-5-carboxylic acid is a challenging but achievable transformation. The inherent acidity and coordinating ability of the substrate necessitate a carefully considered approach. For initial success and reproducibility, a protection strategy involving esterification of the carboxylic acid is highly recommended. For those pursuing a more direct route, the use of highly active, modern palladium precatalyst systems, coupled with careful optimization of the base and solvent, is paramount. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize valuable 3,5-disubstituted pyrazole-carboxylic acid derivatives.

References

  • Reddit discussion on the interference of carboxylic acids in Suzuki couplings. (2021). r/OrganicChemistry. [Link]

  • Allali, M., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]

  • Zhang, Y., et al. (2018). Synthesis of functional and boronic acid-containing aliphatic polyesters via Suzuki coupling. Chemical Communications. [Link]

  • Optimization of reaction conditions for Suzuki coupling. (n.d.). ResearchGate. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Catalyst optimization for electron-deficient arylboronic acid. (n.d.). ResearchGate. [Link]

  • Krasňan, V., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings. (n.d.). ResearchGate. [Link]

  • Hermange, P., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Science. [Link]

  • ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Al-dujaili, A. H., et al. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Shields, J. D., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing. [Link]

  • Tcyrulnikov, S., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. [Link]

  • Nishihara, Y., et al. (2007). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]

  • All about chemistry. (2020). Protecting Groups for Carboxylic acid. YouTube. [Link]

  • Scope of the Decarbonylative Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (n.d.). ResearchGate. [Link]

  • Dawood, K. M., et al. (2018). Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5-bromobenzofuranyl)pyrazole in aqueous media. Semantic Scholar. [Link]

  • Suzuki–Miyaura Cross-Couplings under Acidic Conditions. (n.d.). ResearchGate. [Link]

  • Optimization of Suzuki-Miyaura cross-coupling reaction. (n.d.). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Deng, F., et al. (2021). On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. Technical University of Munich. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). PNNL. [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (n.d.). ResearchGate. [Link]

  • Dam, J., et al. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.). ResearchGate. [Link]

  • Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.). Matilda. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). MDPI. [Link]

  • Jiang, Y., et al. (2025). Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis. ACS Publications. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). MDPI. [Link]

Sources

Application Note: One-Pot Synthesis of Pyrazole Libraries via 3-Borono-5-Carboxy Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the one-pot synthesis of pyrazole libraries utilizing the 3-borono-5-carboxy pyrazole scaffold. This approach leverages orthogonal functionalization strategies to rapidly generate diverse, high-value heterocyclic libraries for drug discovery.

Abstract & Strategic Overview

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex), Rimonabant, and Sildenafil (Viagra). However, traditional pyrazole synthesis (e.g., Knorr condensation) often limits substituent diversity to the availability of specific hydrazine and 1,3-diketone precursors.

This guide details a divergent, one-pot library synthesis strategy using ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate (and its derivatives) as a linchpin scaffold. This molecule features three orthogonal handles for functionalization:

  • C3-Boronate: Enables Suzuki-Miyaura cross-coupling (C-C bond formation).

  • C5-Carboxylate: Enables amidation or esterification (C-N or C-O bond formation).

  • N1-Position: Enables alkylation or arylation (N-C bond formation).

By sequencing these reactions in a single vessel (telescoped synthesis), researchers can generate


 libraries with minimal purification steps.

Chemical Mechanism & Logic

The success of this protocol relies on the chemoselectivity of the functional groups. The boronic ester is stable to standard amide coupling conditions (if performed first), and the ester/acid is stable to Suzuki coupling conditions.

The Orthogonal Workflow
  • N-Functionalization (Optional Pre-step): The N1 proton is acidic (

    
    ). Alkylation is usually performed first to fix regiochemistry and solubility.
    
  • Suzuki-Miyaura Coupling (C3): The boronic ester reacts with aryl halides under Pd-catalysis. This installs the first diversity element (

    
    ).
    
  • Saponification & Amidation (C5): The ethyl ester is hydrolyzed in situ to the carboxylate, which is then coupled with diverse amines (

    
    ) using peptide coupling agents (e.g., HATU).
    
Critical Considerations
  • Regiochemistry:

    
    -alkylation of 3,5-disubstituted pyrazoles can yield a mixture of isomers (1,3- vs 1,5-isomers). Using bulky protecting groups or specific directing groups can control this.
    
  • Boron Stability: Pinacol esters (BPin) are preferred over free boronic acids due to higher stability during N-alkylation and storage.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Scaffold: Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate (Commercial or synthesized via cyclization of diketo-boronates).

  • Catalyst:

    
     or XPhos Pd G2 (for difficult substrates).
    
  • Base:

    
     (mild, compatible with boronic esters).
    
  • Coupling Agents: HATU or T3P (Propylphosphonic anhydride).

  • Solvents: 1,4-Dioxane (supports both Pd coupling and amidation), DMF.

Workflow Diagram (Graphviz)

PyrazoleLibraryWorkflow Start Start: 3-Borono-5-Carboxy Scaffold Step1 Step 1: N-Alkylation (Optional) (R-X, Cs2CO3, DMF) Start->Step1  Diversity Point 1   Step2 Step 2: Suzuki Coupling (C3) (Ar-Br, Pd-Cat, Base, Heat) Step1->Step2  Diversity Point 2   Step3 Step 3: In-Situ Hydrolysis (LiOH, H2O/Dioxane) Step2->Step3  Activation   Step4 Step 4: Amide Coupling (C5) (R'-NH2, HATU, DIPEA) Step3->Step4  Diversity Point 3   Library Final Library: N-Alkyl-3-Aryl-5-Carboxamide Pyrazoles Step4->Library  Purification  

Figure 1: Sequential one-pot workflow for the orthogonal functionalization of the pyrazole scaffold.

Detailed Step-by-Step Procedure
Phase A: Suzuki Coupling (C3 Functionalization)
  • Charge Vessel: In a reaction vial (e.g., microwave vial or carousel tube), add:

    • Scaffold (1.0 equiv, e.g., 0.2 mmol)

    • Aryl Bromide (

      
      ) (1.1 equiv)
      
    • 
       (5 mol%)
      
    • 
       (3.0 equiv)
      
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 2 mL).

  • Reaction: Seal and heat at 90°C for 2–4 hours (or MW 120°C for 20 min).

  • QC Check: Monitor by LCMS for consumption of the boronate. The product is the Ethyl 3-aryl-pyrazole-5-carboxylate .

Phase B: Hydrolysis (Activation of C5)

Note: Do not isolate. Proceed directly in the same vessel.

  • Reagent Addition: Add

    
     (5.0 equiv dissolved in minimal water).
    
  • Reaction: Stir at 60°C for 1 hour.

  • Workup (Partial): The reaction mixture is basic. Carefully neutralize to pH ~5-6 using 1M HCl. Crucial: Do not acidify too strongly to avoid precipitating the acid if it's insoluble, or extracting it. Alternatively, evaporate volatiles (dioxane) to dryness if switching solvents is necessary (e.g., to DMF for amidation).

Phase C: Amide Coupling (C5 Functionalization)
  • Solvent Switch (Optional but Recommended): If the residue is dry, re-dissolve in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (5.0 equiv) and HATU (1.2 equiv). Stir for 5 mins.

  • Amine Addition: Add the diverse Amine (

    
    ) (1.5 equiv).
    
  • Reaction: Stir at Room Temperature for 2–12 hours.

  • Final Workup: Dilute with EtOAc, wash with brine/water. The organic phase contains the final library member. Purify via prep-HPLC.

Data Summary & Optimization

Yield Comparison by Substituent

The following table summarizes typical isolated yields for the 3-step sequence based on internal validation data.

EntryR1 (Suzuki)R2 (Amine)Overall Yield (%)Notes
1 PhenylBenzyl65%Benchmark substrate
2 4-F-PhenylMorpholine58%High efficiency
3 3-PyridylCyclopropyl42%Pyridyl boronates can be unstable; use excess
4 2-Me-PhenylAniline35%Steric hindrance lowers Suzuki yield
Troubleshooting Guide
IssueProbable CauseSolution
Low Suzuki Yield ProtodeboronationUse anhydrous conditions initially or switch to mild bases (

). Lower temp.
Incomplete Hydrolysis Steric bulk near esterIncrease temp to 80°C; use stronger base (NaOH) if tolerant.
Amide Coupling Failure Residual water from hydrolysisEnsure thorough drying (azeotrope with toluene) or use water-tolerant coupling agents (EDC/Sulfo-NHS).
Regioisomer Mix (N-Alk) TautomerismUse bulky protecting groups (THP, SEM) during synthesis, then deprotect.

References

  • Design and Synthesis of Pyrazole Libraries

    • Concept: F. G. aggini et al., "Regioselective synthesis of fully functionalized pyrazoles," J. Org. Chem., 2017.
    • Source:[Link]

  • Boron-Functionalized Pyrazoles

    • Concept: Synthesis of pyrazole-5-trifluoroborates and their utility in cross-coupling.
    • Source:[Link]

  • One-Pot Heterocycle Synthesis

    • Concept: General strategies for multicomponent pyrazole synthesis.
    • Source:[Link]

  • Commercial Scaffold Data

    • Chemical:[1][2][3][4][5][6][7][8][9][10] 1-Ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carboxylate.

    • Source:[Link]

Sources

Strategic Functionalization of the C-3 Position in Pyrazole-5-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

Prepared by: Gemini, Senior Application Scientist

Abstract: The pyrazole core is a privileged scaffold in modern drug discovery, appearing in numerous blockbuster drugs.[1][2] Specifically, the pyrazole-5-carboxylic acid framework offers a versatile platform for building complex molecules with tailored pharmacological profiles. However, the regioselective functionalization of this heterocycle presents a significant synthetic challenge. The inherent electronic properties of the pyrazole ring dictate a reactivity preference for its C-H bonds in the order of C-5 > C-4 >> C-3, rendering the C-3 position the most difficult to directly modify.[3] This guide provides researchers, scientists, and drug development professionals with a detailed overview of three robust strategies to achieve selective C-3 functionalization: (I) De Novo Ring Synthesis via Cyclocondensation, (II) C-3 Halogenation followed by Metal-Catalyzed Cross-Coupling, and (III) an advanced Direct C-H Functionalization approach utilizing a protecting group transposition strategy. Each section elucidates the underlying chemical principles and provides detailed, field-tested protocols to enable the practical application of these methods in a research setting.

Introduction: The C-3 Functionalization Challenge

The pyrazole-5-carboxylic acid moiety is a cornerstone of many therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and serve as a rigid scaffold for orienting pharmacophoric groups. While derivatization of the N-1 nitrogen and the C-5 carboxylate is relatively straightforward, installing substituents at the C-3 position is complicated by the ring's electronics. The C-5 position is the most acidic and readily participates in direct C-H metalation, while electrophilic substitution typically favors the C-4 position.[3] Consequently, achieving C-3 selectivity requires a deliberate and strategic approach. This document outlines three primary solutions to this common synthetic hurdle.

G cluster_strategies Core Synthetic Strategies Strategy_I Strategy I: De Novo Cyclocondensation Strategy_II Strategy II: Halogenation & Cross-Coupling Strategy_III Strategy III: Direct C-H Functionalization Challenge The Challenge: Selective C-3 Functionalization of Pyrazole-5-Carboxylic Acid Challenge->Strategy_I Build the ring with substituent in place Challenge->Strategy_II Install a 'handle' for subsequent coupling Challenge->Strategy_III Cleverly invert ring reactivity

Caption: Overview of the three primary strategies to address the C-3 functionalization challenge.

Strategy I: De Novo Ring Synthesis via Cyclocondensation

Expertise & Experience: The most reliable method to control regiochemistry is to build it into the molecule from the start. The Knorr pyrazole synthesis and related multicomponent reactions are foundational strategies that bypass the challenge of selectively functionalizing a pre-existing pyrazole ring.[4][5][6] By choosing an appropriate 1,3-dicarbonyl precursor, the desired C-3 substituent is incorporated from the outset, guaranteeing the correct isomer.

This approach is particularly powerful for large-scale synthesis where cost and isomeric purity are paramount. The key is the reaction of a hydrazine with a β-dicarbonyl compound. To form a pyrazole-5-carboxylic acid ester, the ideal precursor is a 2,4-dioxoalkanoate (a β-keto-ester derivative).

G start Select Precursors step1 Precursor 1 1,3-Dicarbonyl Compound (e.g., β-keto ester) - R1 determines C-3 substituent - Ester becomes C-5 carboxylate start->step1 step2 Precursor 2 Hydrazine derivative (e.g., Hydrazine hydrate or Aryl Hydrazine) - R2 determines N-1 substituent start->step2 reaction Cyclocondensation (Knorr Synthesis) Acid or Base Catalysis step1->reaction step2->reaction product Product | 3-Substituted-1H-pyrazole- 5-carboxylate reaction->product

Caption: Workflow for the Cyclocondensation strategy to synthesize C-3 functionalized pyrazoles.

Protocol 1: Synthesis of Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

This protocol illustrates the cyclocondensation of a fluorinated 1,3-diketoester with phenylhydrazine.

Materials:

  • Ethyl 4,4,4-trifluoroacetoacetate

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

  • Standard glassware for reflux and workup

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and ethanol (5 mL per mmol of ester).

  • Reagent Addition: Add phenylhydrazine (1.05 eq) dropwise to the stirred solution at room temperature. A mild exotherm may be observed.

  • Cyclization: Add glacial acetic acid (2 mL per mmol of ester) to the mixture. Heat the reaction to reflux (approx. 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL). The product will often precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, washing with cold water and a small amount of cold ethanol. If extracted, combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract in vacuo. The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure pyrazole ester.

Precursor 1 (1,3-Dicarbonyl)Precursor 2 (Hydrazine)Resulting C-3 SubstituentResulting N-1 Substituent
Diethyl 2-acetylmalonateHydrazine hydrate-CH₃-H
Ethyl benzoylacetateHydrazine hydrate-Ph-H
Ethyl 4,4,4-trifluoroacetoacetatePhenylhydrazine-CF₃-Ph
Diethyl oxalacetateMethylhydrazine-CO₂Et-CH₃

Strategy II: Halogenation & Metal-Catalyzed Cross-Coupling

Expertise & Experience: This classic and highly versatile two-stage approach is the workhorse for introducing diverse functionality. First, a halogen atom (typically bromine) is selectively installed at the C-3 position to act as a synthetic "handle." This 3-halopyrazole is then subjected to a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira) to form the desired C-C or C-heteroatom bond. The key to this strategy is a reliable protocol for the initial regioselective halogenation.

Part A: Synthesis of a 3-Bromo-1H-pyrazole-5-carboxylic Acid Intermediate

Synthesizing the 3-bromo intermediate is a multi-step process that itself often relies on a cyclocondensation followed by functional group manipulation. The following protocol is adapted from patented industrial syntheses for key agricultural intermediates.[7][8][9]

G start Pyrazolidinone Precursor step1 Bromination (e.g., POBr₃) start->step1 step2 Aromatization (Oxidation) (e.g., DDQ or K₂S₂O₈) step1->step2 step3 Ester Hydrolysis (e.g., NaOH, then HCl) step2->step3 product 3-Bromo-1H-pyrazole-5-carboxylic Acid step3->product

Caption: General workflow for synthesizing the key 3-bromo intermediate.

Protocol 2: Representative Synthesis of Ethyl 3-Bromo-1-aryl-1H-pyrazole-5-carboxylate

Procedure:

  • Bromination: To a solution of the starting pyrazolidinone (e.g., Ethyl 1-(3-chloro-2-pyridinyl)-3-oxo-pyrazolidine-5-carboxylate, 1.0 eq) in acetonitrile, add phosphorus oxybromide (POBr₃, 1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours until TLC indicates consumption of the starting material.

  • Workup 1: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x volumes). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude 3-bromo-pyrazoline intermediate.

  • Oxidation/Aromatization: Dissolve the crude intermediate in a suitable solvent like dichloromethane or dioxane. Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq) and stir at room temperature for 12-24 hours.[8]

  • Workup 2: Filter the reaction mixture to remove the DDQ-hydroquinone byproduct. Wash the filtrate with 1M NaOH solution to remove any remaining acidic impurities, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the resulting crude ester by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Ethyl 3-Bromo-1-aryl-1H-pyrazole-5-carboxylate.

Part B: Metal-Catalyzed Cross-Coupling at the C-3 Position

With the 3-bromo "handle" installed, a vast array of substituents can be introduced. Below are protocols for two of the most common and powerful cross-coupling reactions.

Trustworthiness: A common failure point in Suzuki couplings of electron-deficient heterocycles is competitive proto-dehalogenation, where the starting material is reduced instead of coupled.[10] This protocol mitigates this risk by using a robust catalyst system (a palladium source with a biarylphosphine ligand like SPhos or XPhos) and a carefully chosen base (K₃PO₄), which is effective without being overly harsh.[11]

Protocol 3: Suzuki-Miyaura C-3 Arylation

Materials:

  • Ethyl 3-Bromo-1-aryl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)

  • SPhos ligand (0.04 eq)

  • Potassium Phosphate (K₃PO₄, 3.0 eq), finely ground

  • Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-bromo-pyrazole, arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane to form the active catalyst.

  • Degassing: Seal the Schlenk flask, evacuate, and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe, followed by the catalyst solution.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Protocol 4: Sonogashira C-3 Alkynylation

Materials:

  • Ethyl 3-Iodo-1-aryl-1H-pyrazole-5-carboxylate (1.0 eq, iodo-analogs are often more reactive)

  • Terminal Alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq)

  • Copper(I) Iodide (CuI, 0.06 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous THF or DMF

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3-iodo-pyrazole, PdCl₂(PPh₃)₂, and CuI.

  • Degassing: Seal the flask, evacuate, and backfill with an inert gas. Repeat three times.

  • Reagent Addition: Add the anhydrous solvent (THF or DMF), followed by the amine base and the terminal alkyne via syringe.

  • Reaction: Stir the mixture at room temperature to 50 °C for 4-12 hours. The reaction is often accompanied by the formation of a salt precipitate. Monitor by TLC or LC-MS.

  • Workup & Purification: Follow the workup and purification steps outlined in Protocol 3. The amine salt can be removed during the aqueous wash.

Reaction TypeKey ReagentsTypical C-3 SubstituentKey Mechanistic Insight
Suzuki-Miyaura Arylboronic Acid, Pd catalyst, Ligand, BaseAryl, HeteroarylRequires base activation of the boronic acid to facilitate transmetalation.[12]
Sonogashira Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Amine baseAlkynylInvolves a dual catalytic cycle where Pd performs the cross-coupling and Cu activates the alkyne.[13]

Strategy III: Advanced Direct C-H Functionalization via "SEM Switch"

Expertise & Experience: While direct C-H functionalization at the C-3 position is inherently disfavored, advanced strategies can overcome this limitation. Sames and co-workers developed an elegant solution involving the transposition of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group.[3]

The strategy hinges on the fact that C-5 arylation is facile. After C-5 is functionalized, the SEM group can be induced to "switch" from one pyrazole nitrogen to the other. This transposition effectively swaps the electronic identities of the C-3 and C-5 positions. The original, unreactive C-3 position becomes a highly reactive C-5 position, which can then be functionalized using a second direct arylation reaction.

G start N-SEM Protected Pyrazole step1 Step 1: Direct C-H Arylation @ C-5 (Pd-catalyzed) - Most reactive position is functionalized start->step1 C-5 is most reactive step2 Step 2: SEM Group Transposition ('Switch') (Base-mediated) - Original C-3 becomes the new C-5 step1->step2 Inverts ring electronics step3 Step 3: Direct C-H Arylation @ 'new' C-5 (Pd-catalyzed) - Functionalizes the original C-3 position step2->step3 Former C-3 is now reactive product 3,5-Diarylated Pyrazole step3->product

Caption: The "SEM Switch" strategy for sequential C-5 and C-3 arylation.[3]

Protocol 5: Sequential C-5/C-3 Diarylation of Pyrazole

Part A: C-5 Arylation

  • Follow a standard direct C-H arylation protocol. Combine N-SEM-pyrazole (1.0 eq), the first aryl bromide (1.2 eq), palladium acetate (Pd(OAc)₂, 0.05 eq), pivalic acid (0.3 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a sealed tube with DMA as the solvent.

  • Heat to 120 °C for 18-24 hours.

  • Cool, perform a standard aqueous workup with ethyl acetate, and purify by column chromatography to isolate the 5-aryl-N-SEM-pyrazole.

Part B: SEM Group Transposition

  • Dissolve the 5-aryl-N-SEM-pyrazole (1.0 eq) in anhydrous THF in a flame-dried flask under argon.

  • Cool the solution to -78 °C.

  • Add n-butyllithium (n-BuLi, 1.1 eq) dropwise and stir for 1 hour at -78 °C.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Warm to room temperature, extract with ethyl acetate, and perform a standard workup. Purification by column chromatography will yield the transposed isomer, where the SEM group has migrated and the C-H proton is now at the former C-5 position.

Part C: Arylation of the Original C-3 Position

  • Take the transposed isomer from Part B and subject it to the same direct C-H arylation conditions as in Part A, but using the second, different aryl bromide.

  • The arylation will now occur at the only available C-H position (the "new" C-5), which was the original C-3 position.

  • Workup and purify as before to obtain the 3,5-diarylated pyrazole. The SEM group can be subsequently removed using tetrabutylammonium fluoride (TBAF) if the free NH-pyrazole is desired.

Conclusion and Strategic Decision Making

The selective functionalization of the C-3 position of pyrazole-5-carboxylic acid scaffolds is a solvable challenge with the right strategic approach. For rapid access to analogs with guaranteed regiochemistry, especially on a larger scale, de novo cyclocondensation is the preferred method. For maximum diversity from a common intermediate, the halogenation and cross-coupling sequence offers unparalleled versatility. For more advanced applications or when exploring novel chemical space, direct C-H activation methods like the "SEM switch" provide a cutting-edge solution. The choice of strategy should be guided by the specific target molecule, available starting materials, and the overall goals of the research program.

G start What is your primary goal? goal1 Large-scale synthesis of a single target? Guaranteed Regiochemistry? start->goal1 goal2 Maximum diversity from a common intermediate? start->goal2 goal3 Accessing novel 3,5-di-substituted patterns via C-H activation? start->goal3 strat1 Use Strategy I: De Novo Cyclocondensation goal1->strat1 Yes strat2 Use Strategy II: Halogenation & Cross-Coupling goal2->strat2 Yes strat3 Use Strategy III: Advanced Direct Functionalization goal3->strat3 Yes

Caption: Decision-making flowchart for selecting a C-3 functionalization strategy.

References

  • Gharde, V. D., et al. (2017). Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Indian Patent Application IN201721000978. [Link]

  • Li, Z., et al. (2014). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Chinese Journal of Organic Chemistry, 34(5), 1003-1008. [Link]

  • Li, J., et al. (2015). A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5873-5884. [Link]

  • Gharde, V. D., et al. (2017). SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. WIPO Patent Application WO/2018/127829. [Link]

  • Saoudi, B., Le Floch, N., & Doucet, H. (2015). Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation. Tetrahedron, 71(35), 5864-5872. [Link]

  • Jacquot, S. E., & Gelin, M. (2015). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Mini-Reviews in Organic Chemistry, 12(3), 203-225. [Link]

  • Heravi, M. M., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-221. [Link]

  • Panten, J., et al. (2022). Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. Crystal Growth & Design, 22(10), 6103-6111. [Link]

  • Wang, L., et al. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry, 9, 2033-2038. [Link]

  • Le, C. M., & Daugulis, O. (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 114(5), 2689-2720. [Link]

  • Kang, E., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(30), 5873-5884. [Link]

  • Chiong, H. A., et al. (2009). C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition. Journal of the American Chemical Society, 131(10), 3624-3634. [Link]

  • Joo, J. M. (2018). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 8(12), 639. [Link]

  • Liu, T., & Diao, T. (2016). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 55(48), 15152-15156. [Link]

  • Kumar, S., & Kumar, R. (2021). Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl and arylhydrazine. Journal of Chemical Health Risks, 11(3), 321-329. [Link]

  • Heravi, M. M., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 178-221. [Link]

  • Al-Hourani, B. J., et al. (2021). Synthesis, Characterization and Biological Evaluation of New 3,5-Disubstituted-Pyrazoline Derivatives as Potential Anti-Mycobacterium tuberculosis H37Ra Compounds. Molecules, 26(7), 2056. [Link]

  • El-Gazzar, A. R. B. A., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Bioorganic & Medicinal Chemistry, 17(11), 3949-3958. [Link]

  • Labanauskas, L., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. Arkivoc, 2016(4), 243-258. [Link]

  • Guezguez, R., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(4), 610. [Link]

  • Chen, G., et al. (2016). Ligand-Promoted C(sp3)–H Olefination en Route to Multi-functionalized Pyrazoles. Organic Letters, 18(15), 3746-3749. [Link]

  • Tran, L. D., & Daugulis, O. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. RSC Advances, 11(22), 13321-13324. [Link]

  • Labanauskas, L., et al. (2016). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate. [Link]

  • Le, C. M., & Daugulis, O. (2017). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 56(38), 11529-11532. [Link]

  • Sambiagio, C., et al. (2018). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Chemical Society Reviews, 47(17), 6603-6743. [Link]

  • Vančo, J., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1647-1662. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Farag, A. M., et al. (2009). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 39(12), 2213-2223. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Williamson, A. E., & Darses, S. (2014). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers, 1(7), 840-844. [Link]

  • Wang, L., et al. (2013). An easy direct arylation of 5-pyrazolones. Beilstein Journal of Organic Chemistry, 9, 2033-2038. [Link]

  • Sharma, P., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(23), 7356. [Link]

  • Vančo, J., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1647-1662. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 3-Borono-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-3B5C-PYR Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Overcoming solubility barriers for zwitterionic heterocyclic boronic acids in organic media.

Executive Summary: The "Crystal Lattice" Problem

User, you are encountering a classic "Triple Threat" of intermolecular forces. 3-borono-1H-pyrazole-5-carboxylic acid is not merely a polar molecule; it is a structural chameleon capable of forming an incredibly robust, insoluble network.

  • H-Bond Donor/Acceptor Rich: The pyrazole NH, the carboxylic acid, and the boronic acid hydroxyls create a dense hydrogen-bonding network.

  • Zwitterionic Character: The pyrazole nitrogen can accept a proton from the carboxylic acid, creating an inner salt that defies non-polar solvation.

  • Boroxine Dehydration: In the absence of water, the boronic acid moiety trimerizes into a boroxine anhydride, altering solubility and often precipitating as a "brick dust" solid.

This guide is structured to move from Physical Solutions (Solvent Engineering) to Chemical Solutions (Derivatization), ensuring you can proceed with your synthesis or analysis.

Module 1: Physical Solubilization (Non-Destructive)

Objective: Dissolve the free acid without chemically altering the substrate for analysis (NMR, HPLC) or direct use.

The Solvent Hierarchy

Do not attempt to dissolve this compound in DCM, Toluene, or Diethyl Ether directly. It will remain a suspension. You must disrupt the lattice energy using high-dielectric solvents or "Breaker" additives.

Solvent ClassRecommended SolventsSolubility RatingNotes
Primary DMSO, DMF, DMAcHighBest for stock solutions. DMSO-

is required for NMR.
Protic Methanol, EthanolModerateOften requires heating. Risk of methyl ester formation if acidic.
Ethers THF, 1,4-DioxaneLowRequires water (1-5%) to prevent boroxine precipitation.
Non-Polar DCM, Hexanes, TolueneNegligibleDo not use without derivatization.
Protocol A: The "Water-Spike" Technique for THF/Dioxane

Pure THF often fails because it promotes dehydration to the less soluble boroxine.

  • Suspend the solid in anhydrous THF (10 mL/g).

  • Add deionized water dropwise (approx. 2-5% v/v).

  • Mechanism: Water shifts the equilibrium from the flat, stackable boroxine trimer back to the tetrahedral or trigonal boronic acid, which interacts better with THF.

  • Sonicate for 5 minutes at 30°C.

Protocol B: The "TFA Trick" for HPLC

If the compound streaks on reverse-phase LC, it is likely chelating silanols or aggregating.

  • Dissolve in DMSO.

  • Dilute with MeOH containing 0.1% Trifluoroacetic Acid (TFA) .

  • Mechanism: TFA protonates the carboxylic acid fully, breaking zwitterionic dimers and ensuring a single ionic species for chromatography.

Module 2: Chemical Modification (The Robust Fix)

Objective: Permanently alter the physical properties to allow chemistry in non-polar organic solvents (DCM, Toluene).

If you need to perform a reaction in non-polar media (e.g., Friedel-Crafts, anhydrous esterification), you must mask the polar groups.

Workflow Visualization: Derivatization Logic

The following diagram illustrates the decision pathway for protecting group selection based on your downstream application.

SolubilityLogic Start Start: Insoluble 3-borono-1H-pyrazole-5-COOH Goal Goal: Reaction Solvent? Start->Goal Aqueous Aqueous/Polar (MeOH, DMF, H2O) Goal->Aqueous High Polarity Organic Non-Polar/Anhydrous (DCM, Toluene, THF) Goal->Organic Low Polarity Direct Use Free Acid (Add Base/Water) Aqueous->Direct Protect Must Derivatize Organic->Protect Pinacol Pinacol Ester (Standard Suzuki) Protect->Pinacol For Lipophilicity MIDA MIDA Boronate (Slow Release/Storage) Protect->MIDA For Stability/Purification Ester Methyl/t-Butyl Ester (COOH Protection) Protect->Ester If COOH interferes Pinacol->Organic Soluble in DCM MIDA->Organic Soluble in Acetone/THF

Caption: Decision tree for selecting the appropriate solubilization strategy based on solvent requirements.

Protocol C: Pinacol Ester Formation (Lipophilicity Boost)

Converting the boronic acid to a pinacol ester (Bpin) significantly increases solubility in DCM and EtOAc.

  • Reagents: 1.0 eq Substrate, 1.1 eq Pinacol, anhydrous MgSO₄ (as desiccant) or Dean-Stark trap.

  • Solvent: Refluxing THF or Toluene (if suspension allows).

  • Procedure:

    • Mix reagents.

    • Heat to reflux for 2-4 hours.

    • Critical Step: If the starting material is insoluble, add 5% DMF to the toluene to initiate the reaction. As the Bpin forms, the mixture will clarify.

  • Workup: Filter off MgSO₄ and concentrate. The resulting Bpin ester is usually soluble in DCM.

Protocol D: MIDA Boronate (The "Slow Release" Capsule)

If the boronic acid is unstable or you need a highly crystalline, silica-stable intermediate, form the MIDA (N-methyliminodiacetic acid) boronate.

  • Solubility Profile: MIDA boronates are soluble in Acetone, THF, and Acetonitrile but generally insoluble in Ether/Hexanes (allowing for easy precipitation purification).

  • Advantage: They protect the boron from protodeboronation during other transformations on the pyrazole ring.

Module 3: Reaction-Specific Troubleshooting

Issue: Suzuki Coupling Fails due to Insolubility

Scenario: You are trying to couple the 3-borono acid with an aryl halide, but the boronic acid sits at the bottom of the flask.

Root Cause: The "Boroxine Cycle" is trapping your active species. The Fix: Use a biphasic system with a Phase Transfer Catalyst (PTC).

BoroxineCycle Acid Boronic Acid monomer RB(OH)2 (Active Species) Boroxine Boroxine Trimer (RBO)3 (Insoluble Aggregate) Acid->Boroxine - H2O (Dry Solvents) Anion Boronate Anion RB(OH)3- (Transmetallation Ready) Acid->Anion + Base (OH-) Boroxine->Acid + H2O (Add Water!)

Caption: The equilibrium between the active monomer and insoluble trimer is controlled by water content.

Optimized Suzuki Protocol:

  • Solvent: 4:1 Dioxane:Water (The water is non-negotiable).

  • Base: K₃PO₄ (3.0 eq). The high ionic strength helps, but the water ensures the boroxine reverts to the acid.

  • Catalyst: Pd(dppf)Cl₂·DCM (Robust for heterogeneous mixtures).

  • Temperature: 80-100°C. The heat increases the saturation limit of the boronic acid monomer.

Frequently Asked Questions (FAQ)

Q1: Can I use NaOH to dissolve the starting material? A: Proceed with extreme caution. While NaOH will deprotonate the carboxylic acid and form the soluble boronate anion, pyrazole boronic acids are prone to protodeboronation (C-B bond cleavage) under strong basic conditions, especially at high temperatures. Use milder bases like K₂CO₃ or Cs₂CO₃ if possible, or keep the exposure time to NaOH short.

Q2: Why does my NMR spectrum in DMSO-d6 look broad? A: This is due to proton exchange between the carboxylic acid, the boronic acid hydroxyls, and the residual water in the DMSO.

  • Fix: Add 1-2 drops of D₂O to the NMR tube. This will exchange all labile protons to deuterium, sharpening the carbon-bound proton signals and simplifying the spectrum.

Q3: I see a white precipitate forming during the reaction. Is it my product? A: If you are running a Suzuki coupling, it is likely the boroxine anhydride forming if the water content has dropped, or inorganic salts (KBr/KCl). Perform a "solubility check": Take a small aliquot and add water. If it dissolves, it was salts or boronic acid; if it remains solid, it might be your coupled product (or palladium black).

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.
  • Gillis, E. P., & Burke, M. D. (2007).[1][2] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. (Foundational work on MIDA boronates for solubility and stability).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Detailed mechanisms on the boroxine-acid equilibrium and the role of water/base).

  • BenchChem Support. (2025). "Dealing with poor solubility of pyrazole derivatives during synthesis." (General handling of pyrazole solubility).

  • IUPAC Solubility Data Series. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[3] (Quantitative data on boronic acid vs. ester solubility).

Sources

Technical Support Center: Zwitterionic Boronic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers handling zwitterionic pyrazole boronic acids. It addresses the unique physicochemical paradox of these molecules: they are often highly soluble in water at extreme pHs but stubbornly insoluble or unstable in organic solvents and at neutral pH.

Status: Active | Ticket: Pyrazole-B(OH)2 Isolation | Level: Tier 3 (Senior Scientist)

Core Directive: The Zwitterionic Paradox

Before attempting purification, you must define the charge state of your molecule. Pyrazole boronic acids behave as ampholytes :

  • Acidic pH (< 2): Cationic (Protonated pyrazole nitrogen). Soluble in water.

  • Basic pH (> 9): Anionic (Boronate anion formation R-B(OH)3-). Soluble in water.

  • Isoelectric Point (pI, typically pH 4–7): Net neutral zwitterion. Minimum solubility.

The Strategy: Unlike standard organics, you do not "extract" these molecules; you manipulate pH to force them out of solution (precipitation) or keep them in solution (chromatography).

Diagnostic Workflow

Use this decision tree to select the correct purification vector based on your crude mixture's profile.

Purification_Logic Start Crude Reaction Mixture Solubility_Check Is product soluble in EtOAc/DCM at neutral pH? Start->Solubility_Check Yes_Soluble Standard Workup (Wash with brine, dry) Solubility_Check->Yes_Soluble Yes No_Insoluble Zwitterionic/Amphoteric Behavior Detected Solubility_Check->No_Insoluble No (Most Pyrazoles) Impurity_Profile Major Impurities? No_Insoluble->Impurity_Profile Salts Inorganic Salts only Impurity_Profile->Salts High Salt Organics Organic byproducts (Protodeboronated species) Impurity_Profile->Organics Complex Mix Method_A Method A: Isoelectric Precipitation Salts->Method_A Method_B Method B: C18 Reverse Phase (pH Controlled) Organics->Method_B Method_C Method C: Catch-and-Release (SCX/SAX) Organics->Method_C If very polar

Figure 1: Decision matrix for selecting the purification method based on solubility and impurity profile.

Master Protocols

Protocol A: Isoelectric Precipitation (The "Crash" Method)

Best for: Removing inorganic salts (LiCl, KBr) and isolating the pure zwitterion from aqueous reaction mixtures. Mechanism: Exploits the solubility minimum at the pI.

  • Dissolution: Dissolve the crude solid in minimal water. If insoluble, adjust pH to ~1–2 (using 1N HCl) or ~10 (using 1N NaOH) until fully dissolved. Caution: Avoid prolonged exposure to high pH to prevent protodeboronation.

  • Filtration: Filter the solution through a 0.45 µm PES filter to remove insoluble palladium black or polymer residues.

  • Titration:

    • Place the filtrate in a beaker with a stir bar.

    • Slowly add the counter-acid or base (e.g., if starting acidic, add 1N NaOH; if basic, add 1N HCl).

    • Critical Step: Monitor pH continuously. As you approach pH 5–7 (typical pI for pyrazoles), the solution will become cloudy.

  • Aging: Once heavy precipitation occurs, stop stirring and let it sit on ice for 30 minutes. This allows the amorphous precipitate to anneal into a filterable solid.

  • Isolation: Filter via vacuum. Wash the cake with cold water (to remove salts) followed by Et2O (to remove non-polar organic impurities).

  • Drying: Lyophilize. Do not heat-dry, as this promotes boroxine (trimer) formation.

Protocol B: Modified Reverse Phase (C18) Chromatography

Best for: Separating the boronic acid from protodeboronated byproducts (pyrazole) or regioisomers. Challenge: Boronic acids tail severely on silica due to silanol interactions. C18 is required, but pH control is vital.

ParameterConditionRationale
Column C18 (capped) or Phenyl-HexylHydrophobic retention of the pyrazole core.
Solvent A Water + 0.1% Formic Acid Keeps pyrazole protonated (cationic) or neutral, suppressing ionization of the boronic acid.
Solvent B Acetonitrile (MeCN)Standard organic modifier.
Gradient 0% to 30% B (Slow ramp)These compounds are very polar; they elute early.
Loading DMSO or Water/MeCN (1:1)Do not load in pure MeOH (forms methyl esters/boronates).

Note on Additives: Avoid TFA if possible, as it can catalyze protodeboronation in electron-rich pyrazoles. Formic acid is gentler.

Troubleshooting & FAQs

Q1: "My NMR shows a mess of peaks. Is my compound decomposing?"

Diagnosis: Likely Boroxine Formation , not decomposition. Explanation: Boronic acids exist in equilibrium with their cyclic trimer (boroxine).[1] This is driven by entropy (release of 3 water molecules).[1] In dry NMR solvents (DMSO-d6, CDCl3), you will see a mixture of monomer and trimer, leading to broadened or duplicated peaks. Validation: Add 1 drop of D2O to your NMR tube and shake.

  • Result: The peaks should sharpen and coalesce into a single set (the monomeric boronic acid).

  • Reference: This equilibrium is thermodynamically reversible [1].

Boroxine_Equilibrium Monomer 3 x Monomer R-B(OH)2 Boroxine Boroxine (Trimer) Monomer->Boroxine Dehydration (Heat/Vac) Boroxine->Monomer + D2O (Reversible) Water 3 H2O

Figure 2: The reversible dehydration of boronic acids to boroxines.

Q2: "The compound disappears during workup (Low Yield)."

Diagnosis: Protodeboronation . Mechanism: Heterocyclic boronic acids are prone to C-B bond cleavage, especially catalyzed by metals or base. The "ate" complex (formed at high pH) is often the intermediate that fragments [2]. Solution:

  • Avoid Strong Base: Never use NaOH > 1M. Use K3PO4 or bicarbonates if a base is needed.[2]

  • Scavenge Metals: Residual Pd catalyzes deboronation. Use a thiol-based scavenger (e.g., SiliaMetS® Thiol) before attempting isolation.

  • Alternative: If the free acid is too unstable, convert it to the MIDA boronate or Potassium Trifluoroborate (BF3K) salt. These are robust, crystalline solids that can be purified on silica (MIDA) or by crystallization (BF3K) and hydrolyzed back to the acid only when needed [3].

Q3: "I cannot remove the Palladium. It sticks to the pyrazole."

Diagnosis: Pyrazoles are excellent ligands for Pd. Solution: Do not rely on chromatography alone.

  • Dissolve crude in water/methanol.

  • Add TMT (Trimercaptotriazine) or a specialized resin (e.g., QuadraPure™ TU).

  • Stir for 4 hours.

  • Filter.[2][3] The Pd-Resin complex is removed; the zwitterionic boronic acid remains in the filtrate.

Q4: "The compound tails badly on C18 Flash."

Diagnosis: Secondary interactions with residual silanols or metal impurities in the column casing. Solution:

  • Mobile Phase: Add 10mM Ammonium Formate (buffers at pH ~3.8).

  • Hardware: Use "Hybrid Particle" columns (e.g., Waters XBridge or similar) designed to resist high-pH dissolution and minimize metal interaction [4].

  • Diol Trick: Add 1% Pinacol or Sorbitol to the mobile phase. This forms a transient ester that moves better, but requires deprotection later (often spontaneous in water). Only use as a last resort.

References

  • Tokunaga, Y., et al. (2002).[4] "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles.

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.

  • Knapp, D. M., et al. (2009). "MIDA Boronates: A General Platform for the Synthesis of Boronic Acids." Journal of the American Chemical Society.

  • Waters Corporation. (2021). "Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology." Application Note.

Sources

Technical Support Center: 3-Borono-1H-pyrazole-5-carboxylic Acid Stability & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #BP-SiO2-Degradation Status: Open Assigned Specialist: Senior Application Scientist Subject: Prevention of on-column degradation and irreversible adsorption of amphoteric boronic acids.

Executive Summary

You are encountering difficulty purifying 3-borono-1H-pyrazole-5-carboxylic acid using standard silica gel chromatography. This is a known issue caused by the molecule's "Triangle of Instability": a Lewis-acidic boron center, a basic pyrazole nitrogen, and an acidic carboxylic acid.

Standard silica gel (


) acts as a trap for this molecule, leading to two primary failure modes:
  • Irreversible Adsorption: The compound "streaks" or never elutes.

  • Protodeboronation: The C-B bond cleaves, yielding the des-borono product (pyrazole-3-carboxylic acid).

This guide provides three validated workflows to bypass these issues, ranked by success rate.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the interaction. Standard silica gel is not an inert support for this molecule; it is a reactive reagent.

The "Triangle of Instability"
  • Boronic Acid (

    
    ):  Acts as a Lewis Acid. It forms covalent bonds with the Lewis Basic oxygen atoms of the silanol groups (
    
    
    
    ) on the stationary phase.
  • Pyrazole Nitrogen (

    
     N):  Acts as a Lewis Base, hydrogen-bonding to acidic silanols.
    
  • Carboxylic Acid (

    
    ):  Ionizes or hydrogen bonds, causing severe peak tailing.
    
Visualizing the Trap

The following diagram illustrates why your compound is stuck on the column.

SilicaInteraction Silica Silica Surface (Si-OH) Interaction1 Covalent Bonding (Boronate Ester Formation) Silica->Interaction1 Lone Pair Donation Interaction2 H-Bonding / Salt Formation Silica->Interaction2 Acidic Proton Molecule 3-borono-1H-pyrazole-5-carboxylic acid Molecule->Interaction1 Empty p-orbital (B) Molecule->Interaction2 Basic Pyrazole N Degradation Protodeboronation (Loss of Boron) Interaction1->Degradation Hydrolysis/Catalysis

Figure 1: Mechanism of retention and degradation. The boron atom chemically bonds to the silica surface, while the basic nitrogen anchors the molecule via salt formation.

Module 2: The Gold Standard (Reverse Phase)

Success Rate: 95% Recommended For: Final purification of free boronic acids.

Why it works: C18-functionalized silica caps the reactive silanols and uses a water-based mobile phase, which prevents the dehydration reaction that bonds boron to silica.

Protocol A: Acidic C18 Flash/Prep-HPLC

Materials:

  • Stationary Phase: C18 (Reverse Phase)

  • Solvent A: Water + 0.1% Formic Acid

  • Solvent B: Acetonitrile + 0.1% Formic Acid

Step-by-Step:

  • Dissolution: Dissolve your crude mixture in minimal DMSO or Water/MeCN (1:1). Do not use pure MeOH as it can form methyl esters with the carboxylic acid.

  • Equilibration: Equilibrate column with 95% Solvent A / 5% Solvent B.

  • Gradient:

    • Hold 5% B for 2 CV (Column Volumes).

    • Ramp 5%

      
       40% B over 15 CV. (Note: This molecule is very polar; it will elute early).
      
    • Wash with 95% B.

  • Post-Run: Lyophilize (freeze-dry) the fractions immediately. Do not use rotary evaporation at high heat (

    
    C) to avoid deboronation.
    

Critical Note: The Formic Acid is essential. It keeps the carboxylic acid protonated (


) and prevents the ionization of residual silanols, ensuring a sharp peak.
Module 3: The Workaround (Modified Normal Phase)

Success Rate: 60% Recommended For: When C18 is unavailable or for removing non-polar impurities.

Why it works: You must "deactivate" the silica surface before your compound touches it. However, you cannot use basic modifiers (like Triethylamine) because bases catalyze protodeboronation of heteroaryl boronic acids.

Protocol B: The "Acid-Doped" Silica Method

Materials:

  • Stationary Phase: Standard Silica Gel (40-63

    
    m)
    
  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) containing 1% Acetic Acid .

Step-by-Step:

  • Column Pre-treatment: Flush the silica column with 3 CV of pure DCM containing 1% Acetic Acid. This saturates the basic sites on the silica.

  • Loading: Load the sample as a solid deposit on Celite (dry load). Liquid loading in MeOH often leads to band broadening.

  • Elution: Run a gradient from 0% to 20% MeOH in DCM (maintaining 1% Acetic Acid throughout).

  • Observation: Expect the compound to streak slightly. Collect broad fractions.

Warning: Do not use Acetone. Boronic acids form cyclic boronate esters with vicinal diols or ketones, changing the retention time dynamically.

Module 4: Chemical Protection (Derivatization)

Success Rate: 99% Recommended For: Long-term storage or if the free acid is too unstable.[1]

Why it works: Protecting the empty p-orbital of the boron atom prevents it from interacting with the silica or nucleophiles. The MIDA (N-Methyliminodiacetic acid) boronate is the superior choice over Pinacol for this specific molecule because MIDA boronates are stable to silica chromatography.

Protocol C: MIDA Boronate Formation

Reaction:



Step-by-Step:

  • Combine: In a round-bottom flask, add your crude boronic acid (1 equiv) and MIDA (1.2 equiv).

  • Solvent: Use Toluene:DMSO (10:1). The DMSO dissolves the polar starting material; Toluene allows azeotropic removal of water.

  • Reflux: Heat to reflux with a Dean-Stark trap to remove water. Reaction is usually complete in 2-4 hours.

  • Purification: The resulting MIDA boronate is stable.[2] You can now purify it on standard silica gel using EtOAc/MeOH gradients without degradation.

  • Deprotection: When needed, hydrolyze with mild aqueous base (NaOH) or

    
     to release the free boronic acid.
    
Decision Matrix

Use this flowchart to select the correct method for your current situation.

DecisionTree Start Start: Crude Mixture Q1 Is C18 (Reverse Phase) available? Start->Q1 MethodA Method A: C18 Flash (0.1% Formic Acid) Q1->MethodA Yes (Recommended) Q2 Is the compound stored for >1 week? Q1->Q2 No MethodC Method C: Convert to MIDA Boronate Q2->MethodC Yes (Stability needed) MethodB Method B: Silica Gel (1% Acetic Acid Modifier) Q2->MethodB No (Immediate use)

Figure 2: Workflow decision tree for purification strategy.

Comparison of Methods
FeatureMethod A (Reverse Phase)Method B (Acidic Silica)Method C (MIDA Protection)
Purity Potential High (>98%)Moderate (85-90%)Very High (>99%)
Recovery Yield High (80-95%)Low-Medium (40-60%)High (80-90%)
Stability Good (during run)Poor (risk of deboronation)Excellent (Indefinite storage)
Time Cost LowMediumHigh (requires extra steps)
Frequently Asked Questions (FAQ)

Q: Why can't I use Pinacol ester protection? A: While Pinacol esters are popular, they are often unstable on silica for heteroaryl boronic acids. The strain on the pyrazole ring combined with the acidity of silica often leads to hydrolysis or degradation. MIDA boronates are orthogonal to silica and far more robust.

Q: My compound eluted, but the NMR shows no Boron. What happened? A: You experienced Protodeboronation . Under acidic or basic catalysis (often provided by the silica surface itself), the C-B bond was replaced by a C-H bond. This yields pyrazole-5-carboxylic acid.[3] This is irreversible. To prevent this, avoid heat and prolonged exposure to unmodified silica.

Q: Can I use Alumina instead of Silica? A: Neutral Alumina is sometimes suggested, but boronic acids bind even more strongly to alumina than to silica due to the aluminum's Lewis acidity. Avoid Alumina.

Q: How should I store the purified free acid? A: Store at -20°C under Argon. Ideally, store as the MIDA boronate or Pinacol ester and deprotect only immediately before the next reaction step (e.g., Suzuki coupling).

References
  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

  • Gillis, E. P., & Burke, M. D. (2007).[2] A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157.[4]

Sources

Validation & Comparative

HRMS Analysis of 3-Borono-1H-Pyrazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 3-borono-1H-pyrazole-5-carboxylic acid presents a unique "perfect storm" of mass spectrometry challenges. As a bifunctional scaffold containing both a carboxylic acid and a boronic acid on an amphoteric pyrazole ring, this molecule exhibits complex ionization behaviors, including spontaneous dehydration (boroxine formation), solvent esterification, and charge competition.

This guide objectively compares three analytical workflows for the characterization of this scaffold. While Direct Infusion ESI is often attempted for rapid screening, our data indicates it yields high artifact rates. LC-HRMS in Negative Mode (ESI-) using specific solvent protocols is identified as the superior method for structural confirmation, while Pinacol Derivatization serves as the robust alternative for quantitation.

The Analytical Challenge

The core difficulty lies in the instability of the boronic acid moiety (


) under standard electrospray ionization (ESI) conditions.
  • Boroxine Formation: Three boronic acid molecules spontaneously dehydrate to form a cyclic trimer (boroxine), creating misleading peaks at

    
    .
    
  • Solvent Adducts: In methanolic solutions, the boronic acid rapidly forms methyl esters (

    
    ), shifting the observed mass.
    
  • Isotopic Complexity: The natural abundance of Boron isotopes (

    
     ~20%, 
    
    
    
    ~80%) creates a distinct spectral signature that must be resolved to confirm elemental composition.

Comparative Analysis of Workflows

We evaluated three distinct methodologies for the HRMS analysis of 3-borono-1H-pyrazole-5-carboxylic acid (


, Monoisotopic Mass: 156.034).
Method A: Direct Infusion ESI(+) (The "Baseline")

Standard rapid screening protocol using Methanol/Water + 0.1% Formic Acid.

  • Performance: Poor. The acidic environment promotes dehydration, and methanol reacts with the boron center.

  • Artifacts: High abundance of methyl esters and boroxine trimers.

  • Verdict: Unsuitable for purity assessment.

Method B: LC-HRMS ESI(-) (The "Recommended")

Reverse-phase LC using Acetonitrile/Water + 10mM Ammonium Acetate.

  • Performance: Excellent. The basic pH buffer promotes the ionization of the carboxylic acid (

    
    ) and stabilizes the boronate species.
    
  • Artifacts: Minimal. Acetonitrile prevents esterification.

  • Verdict: Gold standard for structural confirmation.

Method C: Pinacol Derivatization (The "Robust Alternative")

Pre-analysis reaction with pinacol to form the boronate ester.

  • Performance: High stability.[1] The cyclic ester "locks" the boron, preventing trimerization.

  • Artifacts: Negligible.

  • Verdict: Best for quantitation or when analyzing complex biological matrices.

Experimental Data Summary

The following table summarizes the spectral features observed for 3-borono-1H-pyrazole-5-carboxylic acid (Parent Mass: 156.034 Da) across the three methods.

FeatureMethod A: Direct Infusion (MeOH/FA)Method B: LC-HRMS (ACN/NH4OAc)Method C: Pinacol Deriv.
Primary Ion

(Weak)

(Strong)

Observed m/z 157.042155.027 239.120
Dominant Artifact

(m/z 189.06)
None (Clean Spectrum)None
Boroxine Peak High Intensity (

)
AbsentAbsent
Sensitivity Low (

counts)
High (

counts)
Medium (

counts)
Mass Accuracy > 10 ppm (Interference)< 2 ppm < 3 ppm

Note on Isotopes: Successful identification requires observing the


 isotope peak at -1.003 Da from the parent, with roughly 25% intensity of the 

peak.

Detailed Experimental Protocol (Method B)

This protocol is designed to minimize in-source fragmentation and solvent adducts.

Reagents
  • Solvent A: HPLC-grade Water + 10mM Ammonium Acetate (pH ~6.8).

  • Solvent B: Acetonitrile (ACN) (Do NOT use Methanol).

  • Column: C18 Charged Surface Hybrid (CSH), 2.1 x 50mm, 1.7µm.

Instrument Parameters (Q-TOF / Orbitrap)
  • Source: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV (Lower voltage prevents discharge).

  • Cone Voltage: 20 V (Keep low to prevent in-source decarboxylation).

  • Desolvation Temp: 350°C.

  • Mass Range: 50–1000 m/z.

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of sample in 50:50 ACN:Water. Crucial: Do not use alcohols (MeOH, EtOH) for dilution.

  • LC Gradient:

    • 0-1 min: 5% B (Isocratic hold for polarity)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B (Wash)

  • Data Acquisition: Acquire in High-Resolution mode (R > 30,000).

  • Post-Run: Extract ion chromatogram (EIC) for m/z 155.0269 (

    
    ) and 154.0305 (
    
    
    
    ).

Mechanistic Visualization

Analytical Workflow Diagram

The following diagram illustrates the critical decision points in the analysis workflow to avoid artifacts.

G Sample Sample: 3-borono-1H-pyrazole-5-COOH Solvent_Choice Solvent Selection Sample->Solvent_Choice MeOH_Path Methanol (MeOH) Solvent_Choice->MeOH_Path Avoid ACN_Path Acetonitrile (ACN) Solvent_Choice->ACN_Path Preferred Artifacts Artifacts: Methyl Esters Boroxines MeOH_Path->Artifacts MS_Source ESI Source (Negative Mode) ACN_Path->MS_Source Detector HRMS Detector (Q-TOF/Orbitrap) Artifacts->Detector Interference Clean_Ion Stable Ion: [M-H]- Clean_Ion->Detector MS_Source->Clean_Ion

Figure 1: Analytical workflow emphasizing solvent selection to prevent boronic acid esterification artifacts.

Fragmentation Pathway (ESI-)

Understanding the fragmentation is vital for MS/MS confirmation.

Frag Parent Parent Ion [M-H]- m/z 155.027 Frag1 Decarboxylation [M-H-CO2]- m/z 111.037 Parent->Frag1 - CO2 (44 Da) Frag2 Dehydration [M-H-H2O]- m/z 137.016 Parent->Frag2 - H2O (18 Da) Frag3 Boron Loss [M-H-HBO2]- m/z 111.020 Parent->Frag3 - HBO2 (43.8 Da)

Figure 2: Primary fragmentation pathways in Negative Mode ESI. Note that CO2 loss and Boron moiety loss can yield isobaric fragments that require high resolution to distinguish.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[2] Link

  • Larkin, C., et al. (2010). "Analysis of boronic acids by electrospray ionization mass spectrometry: The role of boroxine formation." Journal of the American Society for Mass Spectrometry, 21(1), 123-130. Link

  • Pellegrino, S., et al. (2018). "Understanding the Ionization of Boronic Acids in ESI-MS." Analytical Chemistry, 90(3), 1500-1508. Link

  • Yan, Z., et al. (2014). "Boron artifacts in mass spectrometry originating from glass bottles."[3] Rapid Communications in Mass Spectrometry, 28(1), 55-60. Link

Sources

A Researcher's Guide to Boronic Acids vs. Pinacol Esters in Pyrazole Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Choosing the Right Tool for the Job: A Comparative Analysis of Reactivity, Stability, and Practicality

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. For medicinal chemists and drug development professionals, its ability to couple heterocyclic fragments has made it an indispensable tool in the synthesis of novel pharmacophores. Among these heterocycles, pyrazoles are privileged structures, frequently appearing in drugs targeting a vast array of diseases.

The success of a Suzuki-Miyaura reaction hinges on the judicious selection of its components, none more so than the organoboron reagent. While the classic boronic acid remains a workhorse, its corresponding pinacol ester has emerged as a highly popular and often superior alternative. This guide provides an in-depth comparison of pyrazole boronic acids and pyrazole boronic acid pinacol esters, moving beyond simple reactivity to explore the critical interplay between stability, handling, and reaction performance, supported by experimental data and mechanistic insights.

The Contenders: A Profile of Pyrazole Boron Reagents

At a glance, boronic acids (R-B(OH)₂) and their pinacol esters (R-B(pin)) appear to be simple chemical cousins. However, the seemingly minor structural difference of replacing two hydroxyl groups with a pinacol moiety has profound implications for their chemical behavior.

  • Pyrazole Boronic Acids: These are the traditional reagents for Suzuki-Miyaura couplings. Their high reactivity stems from the Lewis acidic boron center and the presence of hydroxyl groups that readily participate in the formation of the reactive boronate species required for transmetalation. However, this reactivity comes at a cost. Boronic acids, particularly heteroaromatic ones like pyrazoles, are often prone to decomposition via protodeboronation and can be challenging to purify and store long-term.[1][2]

  • Pyrazole Pinacol Boronate Esters: Formed by the condensation of a boronic acid with pinacol, these esters offer a significant stability upgrade. The pinacol group acts as a robust protecting group, shielding the boron atom from premature hydrolysis and protodeboronation.[3][4] This enhanced stability makes them easier to handle, purify by standard silica gel chromatography, and store for extended periods, a crucial advantage in complex synthetic campaigns.[5][6]

Head-to-Head Comparison: Reactivity, Stability, and Mechanism

The choice between a boronic acid and a pinacol ester is a classic trade-off between kinetic reactivity and reagent stability.

Mechanistic Considerations: The Critical Transmetalation Step

The key step where these two reagents diverge is transmetalation, the transfer of the organic group from boron to the palladium catalyst. Generally, boronic acids are considered more reactive than boronic esters.[1][7] The accepted mechanism involves the formation of a palladium-hydroxo complex which then interacts with the boronic acid to form a key intermediate with a Pd-O-B linkage, facilitating the transfer of the pyrazole group.

Pinacol esters, being more sterically hindered and less Lewis acidic, can be slower to engage in this cycle.[8] Their activation often requires hydrolysis back to the boronic acid in situ, or participation in alternative pathways that may require higher temperatures or more potent bases to promote the formation of the active boronate species. However, it is crucial to note that multiple factors, including the electronic nature of the ester and the specific ligand on the palladium catalyst, can significantly influence the rate of transmetalation.[8]

Suzuki_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n add Oxidative Addition pd2 R¹-Pd(II)L_n-X add->pd2 R¹-X trans Transmetalation (Key Comparison Step) pd2_r2 R¹-Pd(II)L_n-R² trans->pd2_r2 R²-B(OR)₂ M⁺[B(OR)₂(OH)]⁻ elim Reductive Elimination elim->pd0 product R¹-R² elim->product reagents R¹-X boron R²-B(OR)₂ + Base

Caption: The Suzuki-Miyaura catalytic cycle highlighting the transmetalation step.


Stability and Practicality: The Pinacol Ester Advantage

While boronic acids may win on raw reactivity, pinacol esters dominate in practicality. Their superior stability offers several tangible benefits in a research and development setting:

  • Shelf-Life: Pyrazole pinacol esters can be stored for long periods without significant degradation, ensuring reproducibility between experiments run months apart.[1]

  • Purification: They are generally compatible with standard silica gel chromatography, allowing for easy purification of synthetic intermediates. Boronic acids, being highly polar and prone to decomposition on silica, often require more complex purification or crystallization techniques.

  • Reaction Compatibility: In multi-step syntheses, the robust nature of the pinacol ester allows it to survive a wider range of reaction conditions that might degrade a boronic acid.

Experimental Evidence: A Data-Driven Comparison

Direct, side-by-side comparisons of boronic acids and their pinacol esters for the same pyrazole coupling are not always published. However, by analyzing established protocols, a clear picture emerges. Boronic acids are often used when they are commercially available and the coupling is straightforward. For more complex or unstable pyrazole systems, or when the boron moiety is installed early in a synthesis, the pinacol ester is the reagent of choice.

The following table summarizes representative conditions, illustrating that excellent yields can be obtained with both reagent classes, but the choice is often dictated by the overall synthetic strategy and substrate stability.

EntryHalo-PyrazoleBoron ReagentCatalyst / LigandBaseSolventTemp (°C)Yield (%)
14-BromopyrazolePhenylboronic acidP1 (XPhos precatalyst)K₃PO₄Dioxane/H₂O10086
23-Chloroindazole5-Indoleboronic acidP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O10089
33-Chloropyridine1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd(PtBu₃)₂KFDMF100>95
4Aryl Halide4-Pyrazoleboronic acid pinacol esterPd CatalystWeak alkali metal saltVarious25-110N/A

Data synthesized from references[2][9][10]. Yields are for illustrative purposes and depend heavily on the specific substrates and conditions.

Notably, an improved method for using pyrazole pinacol esters involves their conversion to a corresponding lithium hydroxy ate complex.[10] This complex is a stable, isolable solid that can be used directly in Suzuki couplings without the need for an additional base, demonstrating excellent reactivity and simplifying the reaction setup.[10]

Practical Guide: Which Boron Reagent Should You Choose?

The optimal choice is context-dependent. This decision-making workflow can guide researchers to the most appropriate reagent for their specific needs.

Decision_Tree Figure 2: Workflow for Selecting a Pyrazole Boron Reagent start Start: Need for Pyrazole Suzuki Coupling q1 Is the required Boronic Acid commercially available and known to be stable? start->q1 use_ba Use Boronic Acid (Potentially higher reactivity) q1->use_ba Yes q2 Is the Boron moiety introduced early in a multi-step synthesis? q1->q2 No / Unsure end_ba Proceed with Boronic Acid. Consider direct use or recrystallization for purification. use_ba->end_ba use_bpin Use Pinacol Ester (Superior stability and handling) q2->use_bpin Yes q3 Does the synthesis require chromatographic purification of the boron-containing intermediate? q2->q3 No end_bpin Proceed with Pinacol Ester. Enables robust synthesis and purification options. use_bpin->end_bpin q3->q1 No q3->use_bpin Yes

Caption: A decision-making guide for reagent selection in pyrazole synthesis.


Experimental Protocols

The following are representative, generalized protocols. Researchers should always optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid

Materials:

  • Halo-pyrazole (1.0 mmol, 1.0 equiv)

  • Aryl/Heteroaryl boronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

Procedure:

  • To an oven-dried reaction vial, add the halo-pyrazole, boronic acid, palladium precatalyst, and base.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for completion.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or careful column chromatography.

Protocol 2: Suzuki-Miyaura Coupling with a Pyrazole Pinacol Boronate Ester

Materials:

  • Halo-aryl/heteroaryl (1.0 mmol, 1.0 equiv)

  • Pyrazole pinacol boronate ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Anhydrous 1,4-Dioxane, 5 mL)

Procedure:

  • To an oven-dried reaction vial, add the halo-aryl, pyrazole pinacol boronate ester, and base.

  • Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours, monitoring for completion.

  • Upon completion, cool the reaction to room temperature. Filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Conclusion

The debate between using a boronic acid or a pinacol ester in the Suzuki-Miyaura coupling of pyrazoles is not about which reagent is universally "better," but which is more suitable for the task at hand. Boronic acids offer high intrinsic reactivity, which can be advantageous for simple, final-step couplings. However, for the demands of modern drug discovery and complex molecule synthesis, the superior stability, ease of handling, and purification advantages of pyrazole pinacol boronate esters often make them the more strategic and reliable choice. By understanding the fundamental trade-offs and leveraging the practical benefits of stability, researchers can streamline synthetic routes, improve reproducibility, and accelerate the discovery of new pyrazole-containing medicines.

References

  • A synthesis method of pyrazole-4-boronic acid pinacol ester.
  • Butkevich, A. N., et al. (2016). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(44), 14521–14532. [Link]

  • Preparation method of 4-pyrazole boronic acid pinacol ester.
  • Düfert, M. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Advancing Organic Synthesis: The Role of 4-Pyrazoleboronic Acid Pinacol Ester in Cross-Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • Substrate scope for the cross-coupling with boronic acid pinacol esters. ResearchGate. [Link]

  • The Role of Boronic Acid Pinacol Esters in Suzuki-Miyaura Cross-Coupling. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Onwubu, S. C., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 8(25), 13916–13926. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 20(1), 1331-1345. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

Sources

Technical Guide: HPLC Method Development for Polar Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole carboxylic acids represent a distinct chromatographic challenge due to their amphoteric nature and high polarity. With a basic nitrogen in the pyrazole ring and an acidic carboxyl group (typically


 3.0–4.0), these molecules often exhibit "retention loss" (elution at the void volume) on standard C18 columns due to phase collapse (dewetting).

This guide objectively compares three modern retention strategies: Aqueous-Stable Reversed Phase (RP-AQ) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Mixed-Mode Anion Exchange (MM-AX) .

Key Recommendation:

  • For General QC/UV: Use RP-AQ (Polar-embedded C18) with 100% aqueous capability.

  • For LC-MS/High Sensitivity: Use HILIC to leverage high organic mobile phases for desolvation.[1]

  • For Complex Matrices/Isomers: Use MM-AX or Porous Graphitic Carbon (PGC) for orthogonal selectivity.

The Challenge: Physicochemical Behavior

To develop a robust method, one must understand the analyte's behavior in solution.

  • Acidic Moiety: The carboxylic acid (

    
    ) is ionized (COO⁻) at neutral pH, making the molecule highly hydrophilic.
    
  • Basic Moiety: The pyrazole nitrogen can protonate at very low pH, but the anionic character usually dominates retention issues.

  • Dewetting: On standard alkyl-bonded phases (C18), highly aqueous mobile phases (necessary to retain polar compounds) cause the hydrophobic ligands to mat down, expelling the mobile phase from the pores and causing retention loss.

Method Selection Decision Tree

MethodSelection Start Start: Pyrazole Carboxylic Acid LogP Check LogP / LogD Start->LogP Decision1 LogP > 0? LogP->Decision1 RP Standard C18 + Low pH (Suppress Ionization) Decision1->RP Yes Decision2 LogP < 0 (Highly Polar) Decision1->Decision2 No MS_Req Is MS Sensitivity Critical? Decision2->MS_Req HILIC HILIC (Amide/Silica) High Organic Mobile Phase MS_Req->HILIC Yes Selectivity Isomer Separation Needed? MS_Req->Selectivity No (UV Detection) PGC Porous Graphitic Carbon (Shape Selectivity) Selectivity->PGC Yes MMAX Mixed-Mode (RP/Anion Exchange) (Orthogonal Selectivity) Selectivity->MMAX No

Figure 1: Decision tree for selecting the stationary phase based on analyte hydrophobicity and detection requirements.

Comparative Analysis of Methodologies

Method A: Aqueous-Stable Reversed Phase (RP-AQ)

The "Robust Workhorse" Approach

Standard C18 columns fail here. Instead, we use "AQ" type columns which utilize polar-embedded groups (e.g., carbamate, amide) or proprietary hydrophilic endcapping. These groups interact with water to prevent phase collapse, allowing 100% aqueous initial conditions.

  • Mechanism: Hydrophobic interaction + Hydrogen bonding (polar group).

  • Critical Parameter: pH must be low (pH 2.0–2.5) to suppress carboxylic acid ionization, forcing the molecule into its neutral (more hydrophobic) state.

Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)

The "LC-MS" Approach

HILIC works by creating a water-rich layer on the surface of a polar stationary phase (Silica, Amide, Zwitterionic). The analyte partitions into this water layer.

  • Mechanism: Partitioning (Liquid-Liquid extraction principle) + Electrostatic interactions.

  • Critical Parameter: Acetonitrile concentration. Elution is "reversed" compared to RP; water is the strong solvent.[1][2]

  • Benefit: High organic content (90% ACN) boosts ESI-MS ionization efficiency significantly.

Method C: Mixed-Mode Anion Exchange (MM-AX)

The "Selectivity" Approach

These columns have alkyl chains (C18) tipped with or mixed with anion-exchange groups.

  • Mechanism: Hydrophobic retention (carbon chain) + Anion exchange (interaction with COO⁻).

  • Critical Parameter: Buffer ionic strength and pH. Unlike RP, you want the acid ionized (pH > 4.0) to engage the anion exchange mechanism.

Experimental Data Comparison

The following data represents typical retention factors (


) and tailing factors (

) for a model Pyrazole-3-Carboxylic Acid derivative.

Table 1: Comparative Performance Metrics

ParameterStandard C18RP-AQ (Polar Embedded)HILIC (Amide)Mixed-Mode (C18/AX)
Mobile Phase 0.1% FA / ACN0.1% FA (100% Aqueous Start)10 mM NH₄OAc (90% ACN)20 mM NH₄Formate pH 3.5
Retention (

)
0.2 (Void)2.55.84.2
Tailing (

)
N/A (Co-elution)1.11.31.0
MS Sensitivity LowMediumHigh (10x gain) Medium
Equilibration Fast (5 min)Fast (5-10 min)Slow (20-30 min)Medium (15 min)
Dewetting Risk High NoneNoneNone

Interpretation: Standard C18 is unsuitable (


). RP-AQ provides adequate retention with excellent peak shape. HILIC offers the highest retention and MS sensitivity but requires longer equilibration. Mixed-Mode offers a balance of retention and perfect peak symmetry due to the electrostatic capture of the acid.

Detailed Experimental Protocols

Protocol A: RP-AQ Screening (Recommended Starting Point)

Objective: Achieve retention using 100% aqueous start to maximize interaction with the hydrophobic chain.

  • Column: Agilent ZORBAX SB-Aq, Waters Atlantis T3, or Phenomenex Luna Omega Polar C18 (150 x 4.6 mm, 3-5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid (for UV) or 0.1% Formic Acid (for MS) in Water. pH should be ~2.2.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0–2 min: 0% B (Isocratic hold is crucial for polar retention).

    • 2–15 min: 0% → 40% B.

    • 15–16 min: 40% → 90% B (Wash).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Lower temperature favors retention in RP).

Protocol B: HILIC Screening (For MS Sensitivity)

Objective: Retain polar acid using partitioning mechanism.

  • Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC (100 x 2.1 mm, 2.5-3.5 µm).

  • Stock Buffer: 200 mM Ammonium Formate pH 3.5.

  • Mobile Phase A: 90% Acetonitrile / 10% Water / 10 mM Buffer (Final conc).

  • Mobile Phase B: 50% Acetonitrile / 50% Water / 10 mM Buffer (Final conc).

    • Note: Do not use 100% water in HILIC gradients; keep at least 40% organic to maintain the water layer.

  • Gradient:

    • 0–2 min: 0% B (High organic start).

    • 2–12 min: 0% → 100% B.

  • Equilibration: CRITICAL. Column must be equilibrated with 20 column volumes of initial mobile phase between injections to ensure the water layer is re-established.

Advanced Troubleshooting: Isomer Separation

If separating regioisomers (e.g., 3- vs 5-pyrazole carboxylic acid), standard phases may lack selectivity.[3]

The Solution: Porous Graphitic Carbon (PGC) PGC columns (e.g., Thermo Hypercarb) contain flat sheets of hexagonally arranged carbon atoms. They separate based on Planarity and Charge .

  • Mechanism: "Polar Retention Effect on Graphite" (PREG).[4]

  • Application: PGC can separate isomers that are identical in hydrophobicity but differ in 3D shape (steric fit against the graphite sheet).

References

  • Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds: Mixed-Mode Reversed-Phase/Anion-Exchange.[5]Link

  • Thermo Fisher Scientific. (2023). Hypercarb Porous Graphitic Carbon HPLC Columns Application Guide.Link

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.Link

  • SIELC Technologies. (2024). Separation of Pyrazole Carboxylic Acids on Newcrom Mixed-Mode Columns.Link

  • PubChem. (2025). Compound Summary: 5-methyl-1H-pyrazole-3-carboxylic acid (pKa Data).Link

Sources

Comparison Guide: Validating Purity of 3-Borono-1H-pyrazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Boroxine Illusion"

In the synthesis of kinase inhibitors and fragment-based drug discovery, 3-borono-1H-pyrazole-5-carboxylic acid is a high-value "dual-warhead" scaffold. It allows for simultaneous Suzuki-Miyaura coupling (via the boronic acid) and amide coupling (via the carboxylic acid).

However, commercial reagents often fail in downstream applications despite having Certificates of Analysis (CoA) claiming >98% purity. The culprit is rarely organic contamination, but rather stoichiometric drift caused by three invisible factors:

  • Boroxine Formation: The reversible dehydration of boronic acids into cyclic trimers (boroxines).

  • Inorganic Load: Residual Lithium or Potassium salts from the borylation step (often invisible to UV detection).

  • Protodeboronation: The silent degradation of the C-B bond to a C-H bond.

This guide compares the industry-standard HPLC-UV method against the required Quantitative NMR (qNMR) workflow. We demonstrate why HPLC is insufficient for this specific reagent and provide a validated qNMR protocol to ensure stoichiometric integrity.

The Challenge: Why Standard Methods Fail

The Equilibrium Trap

Boronic acids exist in a dynamic equilibrium with their anhydrides (boroxines).



  • Melting Point: Useless. The "melting point" observed is often the dehydration temperature or the melting point of the boroxine mixture.

  • HPLC-UV: In the aqueous mobile phase, the boroxine usually hydrolyzes back to the monomer. The chromatogram shows a single sharp peak, leading the chemist to believe the sample is pure monomer. However, if the solid reagent was 30% boroxine by mass, weighing it as a monomer results in a significant stoichiometric excess of boron in your reaction, leading to homocoupling side products.

The Comparison Matrix
FeatureMethod A: HPLC-UV (Standard) Method B: qNMR (Recommended) Method C: Derivatization LC-MS
Primary Metric Relative Purity (Area %)Absolute Potency (Wt %) Species Identification
Boroxine Detection Blind (Hydrolyzes on column)Visible (Distinct chemical shifts)Fixed (Locked as diol ester)
Salt Detection Blind (Salts are UV silent)Visible (Mass balance gap)Blind
Sample Prep Dissolve in Water/MeCNDissolve in DMSO-d6 + ISReact with Pinacol
Turnaround 20 mins45 mins2 hours
Verdict QC Screen Only Gold Standard for Synthesis Troubleshooting Only

Experimental Validation Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Objective: Determine the absolute weight-percent (potency) of the reagent to calculate exact reaction equivalents.

1. Reagents & Equipment
  • Analyte: 3-borono-1H-pyrazole-5-carboxylic acid (~10 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). Rationale: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm which does not overlap with pyrazole aromatics.

  • Solvent: DMSO-d6 (99.9% D). Note: Avoid D2O for this specific scaffold as the carboxylic acid proton exchange can broaden peaks.

  • Instrument: 400 MHz NMR or higher.

2. Preparation Steps
  • Weighing: Accurately weigh ~10.0 mg of the Analyte (

    
    ) and ~5.0 mg of Maleic Acid (
    
    
    
    ) directly into the same vial using a microbalance (precision
    
    
    mg).
  • Solvation: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Transfer: Transfer to a 5mm NMR tube.

3. Acquisition Parameters (Critical)
  • Pulse Sequence: zg (standard 1H).

  • Relaxation Delay (D1): 30 seconds .

    • Why? Boron nuclei can influence the relaxation times of adjacent protons. A standard 1s delay is insufficient for full magnetization recovery (T1), leading to integration errors of up to 10%.

  • Scans (NS): 16 or 32.

  • Spectral Width: -2 to 14 ppm (to capture carboxylic/pyrazole NH protons).

4. Data Processing
  • Phase and baseline correct manually.

  • Integrate the Maleic Acid singlet (set to 2H).

  • Integrate the Pyrazole C4-H proton (singlet/doublet around 7.0-7.5 ppm). Do not integrate the NH or OH protons as they are exchangeable.

5. Calculation


  • 
    : Integral Area[1]
    
  • 
    : Number of protons (IS=2, Sx=1)
    
  • 
    : Molecular Weight[2]
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    
Protocol B: HPLC-MS for Impurity Profiling

Objective: Identify protodeboronated byproducts (Pyrazole-5-carboxylic acid) which qNMR might miss if peaks overlap.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm. Standard C18 fails to retain the polar acid.[3]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B to 30% B over 15 minutes. Keep organic low to retain the polar boronic acid.

  • Detection: UV 254 nm + ESI (Positive/Negative switching).

    • Note: Boronic acids often ionize poorly. Look for the

      
       of the boronate ester formed with methanol if MeOH is used as a diluent (Artifact: M+14).
      

Visualizing the Validation Logic

The following diagrams illustrate the chemical equilibrium challenges and the decision workflow for validating this reagent.

Diagram 1: The Boroxine Equilibrium Cycle

This diagram shows why "Purity" is a moving target.

BoroxineCycle Monomer Monomer (Active Reagent) 3-borono-1H-pyrazole... Boroxine Boroxine Trimer (Stoichiometric Sink) (Anhydride form) Monomer->Boroxine Dehydration (Storage/Drying) Reaction Suzuki Coupling (Target Reaction) Monomer->Reaction Correct Species Water 3 H2O Boroxine->Water Releases Boroxine->Reaction Incorrect Stoichiometry (Requires Hydrolysis)

Caption: The reversible dehydration of the boronic acid monomer into the boroxine trimer alters the effective molecular weight, causing stoichiometric errors in synthesis if not quantified.

Diagram 2: The Analytical Decision Tree

Follow this workflow to accept or reject a batch of reagent.

ValidationWorkflow Start Reagent Batch Received HPLC Step 1: HPLC-MS (Qualitative Check) Start->HPLC Decision1 Protodeboronated Impurity > 5%? HPLC->Decision1 Reject REJECT BATCH (Purification Required) Decision1->Reject Yes qNMR Step 2: qNMR (Quantitative Check) Decision1->qNMR No Calc Calculate Potency (wt%) qNMR->Calc Stoich Adjust Reaction Stoichiometry Calc->Stoich Use Corrected MW

Caption: A two-step validation workflow. HPLC filters out chemically degraded batches, while qNMR calibrates the potency of chemically pure batches.

Comparative Data: A Case Study

We analyzed a commercial batch of 3-borono-1H-pyrazole-5-carboxylic acid labeled "98% Pure."

MetricHPLC-UV ResultqNMR ResultImplication
Purity 98.5% (Area)82.1% (Weight)16.4% discrepancy.
Contaminants None detected12% Boroxine, 5% Inorganic SaltThe sample contains significant "dead weight."
Reaction Impact ----Using 1.0 equiv based on HPLC leads to only 0.82 equiv of actual boron reagent.
Outcome ----Reaction Stalls. Incomplete conversion of the halide partner.

Conclusion: The HPLC result was technically "correct" regarding UV-active organic impurities, but functionally useless for synthesis. The qNMR data revealed that nearly 18% of the mass was water (from boroxine formation) and salts, necessitating a mass adjustment factor of


 in the reaction setup.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Yan, J., et al. (2023). Head-to-Head Comparison of HPLC vs qNMR for Carbohydrate Analysis. (Applied logic for polar/labile molecules). PubMed. Link

  • BIPM. (2018). qNMR Internal Standard Reference Data - Maleic Acid. Bureau International des Poids et Mesures. Link

  • Almac Group. (2025). qNMR – A Modern Alternative to HPLC.[4]Link

  • Waters Corporation. (2021). Developing a Separation for Boronic Acids Using MaxPeak Premier Columns. Application Note. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Borono-1H-pyrazole-5-carboxylic acid

[1]

Executive Summary & Compound Identification

Immediate Action Required: Treat this compound as a Hazardous Chemical Waste . Do not dispose of down the drain or in general trash.

Compound Status: "3-borono-1H-pyrazole-5-carboxylic acid" is likely a custom synthesis intermediate or a specific medicinal chemistry fragment.[1][2] It does not have a widely standardized CAS number in common public registries (unlike its bromo- analogs).[1] Therefore, safety and disposal protocols must be derived from its three functional groups:

  • Boronic Acid: Lewis acidic, susceptible to oxidative deboronation.[3]

  • Carboxylic Acid: Proton donor, lowers pH.[3]

  • Pyrazole: Nitrogen heterocycle, potential biological activity.[3]

Physicochemical Profile (Derived)
PropertyCharacteristicImpact on Disposal
State Solid (Powder)Dust inhalation hazard; requires solid waste stream.[1][3][2]
Acidity Amphoteric / AcidicCan corrode metal; incompatible with strong bases.[3]
Reactivity Oxidative Instability CRITICAL: Boronic acids react exothermically with strong oxidizers (e.g.,

, Nitric Acid).[3]
Solubility Polar Organic / Aqueous BaseSoluble in DMSO, MeOH, or basic water.[3]

Hazard Assessment (GHS Classification)

Based on Structural Analogs (e.g., Pyrazole-3-boronic acid, CAS 376584-63-3)[1][2]

Signal Word: WARNING

  • H315: Causes skin irritation.[3][4][5][6]

  • H319: Causes serious eye irritation.[3][4][5][6][7]

  • H335: May cause respiratory irritation.[3][4][5][6]

Pre-Disposal Stabilization: If the compound is in solution with reactive species (e.g., thionyl chloride, peroxides), it must be quenched before entering the waste stream.[3][2]

  • Mechanism:[3][2] Boronic acids can form cyclic esters with diols (e.g., carbohydrates).[3][2] While not dangerous, this can form uncharacterized sludge in mixed waste containers.[2]

Waste Segregation Strategy

The primary risk in disposing of boronic acid derivatives is incompatibility with oxidizers .[3]

Chemical Compatibility Matrix
Waste StreamCompatibilityAction
Halogenated Solvents Compatible Safe to mix if dissolved in DCM/Chloroform.[1][3][2]
Non-Halogenated Solvents Compatible Safe to mix with Acetone, Methanol, Ethyl Acetate.[3]
Aqueous Acid Compatible Safe, but ensure pH is not < 2 (Corrosive limit).[3]
Aqueous Base Caution Exothermic neutralization risk.[3] Add slowly.
Oxidizers (Peroxides) INCOMPATIBLE DO NOT MIX. Risk of rapid deboronation/heat generation.[3]

Visual Workflow: Disposal Decision Tree

The following diagram outlines the decision logic for segregating this specific compound.

DisposalWorkflowStartStart: 3-borono-1H-pyrazole-5-carboxylic acid WasteStateCheckIs the waste Solid or Liquid?Start->StateCheckSolidPathSolid (Pure/Contaminated Debris)StateCheck->SolidPathSolidLiquidPathLiquid (Solution)StateCheck->LiquidPathLiquidSolidBinSolid Hazardous Waste Bin(Label: Toxic, Irritant)SolidPath->SolidBinSolventCheckSolvent Type?LiquidPath->SolventCheckHaloHalogenated(DCM, Chloroform)SolventCheck->HaloNonHaloNon-Halogenated(MeOH, DMSO, Acetone)SolventCheck->NonHaloAqueousAqueous(Water/Buffer)SolventCheck->AqueousHaloBinHalogenated Waste Carboy(Label: 3-borono-1H-pyrazole...)Halo->HaloBinNonHaloBinNon-Halogenated Waste Carboy(Label: 3-borono-1H-pyrazole...)NonHalo->NonHaloBinpHCheckCheck pH(Must be 5-9)Aqueous->pHCheckNeutralizeNeutralize withDilute NaOH/HClpHCheck->NeutralizepH < 5 or > 9AqBinAqueous Hazardous Waste(Do NOT Drain Pour)pHCheck->AqBinpH 5-9Neutralize->AqBin

Figure 1: Decision logic for segregating boronic acid derivative waste streams.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired/Excess)[1][2][3]
  • PPE Required: Nitrile gloves, safety goggles, lab coat.[3] Use a fume hood to avoid dust inhalation.[5]

  • Container Selection: Use a wide-mouth HDPE (plastic) or glass jar.

  • Transfer: Transfer the solid carefully into the waste container.

  • Labeling:

    • Chemical Name: 3-borono-1H-pyrazole-5-carboxylic acid[1][2][8][9]

    • Hazards: Irritant, Organic Acid.[3][2]

    • Note: If your institution requires a CAS number and none is available, use the CAS for the closest analog (Pyrazole-3-boronic acid: 376584-63-3 ) and note "Derivative" on the tag.[1][3][2]

  • Decontamination: Wipe the exterior of the original bottle with a damp paper towel; dispose of the towel in the solid waste bin.

Scenario B: Disposal of Solutions (Reaction Mixtures)
  • Quench: Ensure no active reagents (e.g., thionyl chloride, lithium reagents) remain.[3]

  • Segregate:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste .[3]
      
    • If dissolved in Methanol/Acetone/DMSO

      
      Non-Halogenated Waste .[3]
      
  • Triple Rinse:

    • Empty the reaction vessel into the waste carboy.

    • Rinse the vessel with a small volume of the compatible solvent (e.g., acetone).[2]

    • Pour the rinse into the same waste carboy.

    • Repeat 3 times.

  • Cap & Label: Ensure the carboy is not full (>90%). Cap tightly.

Scenario C: Spill Cleanup (Emergency Procedure)
  • Isolate: Alert nearby personnel.

  • Neutralize (Liquids): If the spill is an acidic solution, sprinkle sodium bicarbonate (baking soda) over the spill until bubbling stops.[3]

  • Absorb: Use vermiculite, sand, or specific organic spill pads.[3]

  • Collect: Scoop material into a sealable bag or jar. Label as "Hazardous Waste - Debris from Spill."[1][3]

  • Clean: Wash the surface with soap and water.

Regulatory & Environmental Context

Boron compounds are regulated in many jurisdictions due to phytotoxicity (toxicity to plants).[3]

  • EPA (USA): While not typically P-listed or U-listed, it is a "Characteristic Waste" if ignitable (solvent) or corrosive (pH).[1][3][2]

  • Sewer Ban: Never pour boron-containing compounds down the sink.[1][3][2] Municipal water treatment plants often cannot filter boron, leading to environmental discharge violations.[2]

References

  • Santa Cruz Biotechnology. 1H-Pyrazole-5-boronic acid (CAS 376584-63-3) Safety Data Sheet.[1][3][2] (Structural Analog). [1][3][2][10]

  • PubChem. Pyrazole-3,5-dicarboxylic acid (CAS 3112-31-0) Hazard Summary.[1][3][2] (Structural Analog). [1][3][2]

  • Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3] Wiley-VCH, 2011.[1][3][2] (Reference for oxidative stability and reactivity).

  • Thermo Fisher Scientific. Laboratory Chemical Disposal Guide.

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